Technical Documentation Center

2-[(1-Carboxyethyl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(1-Carboxyethyl)amino]benzoic acid
  • CAS: 2274-50-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-Carboxyphenyl)alanine

Abstract: This technical guide provides a comprehensive overview of 2-[(1-Carboxyethyl)amino]benzoic acid, a molecule more systematically named N-(2-Carboxyphenyl)alanine. Due to the limited availability of direct experi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-[(1-Carboxyethyl)amino]benzoic acid, a molecule more systematically named N-(2-Carboxyphenyl)alanine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from foundational chemical principles and data on closely related analogues. It serves as a vital resource for researchers in medicinal chemistry, organic synthesis, and drug development. The guide details the compound's nomenclature and structural isomers, offers predicted physicochemical properties, presents a robust, step-by-step synthetic protocol, outlines methods for analytical characterization, and discusses its potential applications as a scaffold in the synthesis of bioactive heterocycles and other advanced chemical intermediates.

Introduction and Nomenclature

N-(2-Carboxyphenyl)alanine is an unnatural amino acid derivative that integrates the structural motifs of L-alanine and anthranilic acid. This unique combination makes it a molecule of significant interest in the design of novel pharmaceuticals and functional materials. Anthranilic acid derivatives, in particular, are well-established precursors in the synthesis of a wide range of biologically active compounds, including anti-inflammatory agents, diuretics, and anticancer therapeutics.[1][2]

1.1. Defining the Core Structure and Synonyms

The primary subject of this guide is 2-[(1-Carboxyethyl)amino]benzoic acid . The name explicitly defines its structure: a benzoic acid molecule substituted at the 2-position with an amino group, which itself is further substituted with a "1-carboxyethyl" group. This "1-" designation is critical, as it indicates the carboxyl group is on the first carbon of the ethyl substituent, directly adjacent to the point of attachment to the nitrogen.

This structure is most unambiguously referred to by the following synonyms:

  • N-(2-Carboxyphenyl)alanine: This name is preferred in many contexts as it clearly identifies the parent molecules, alanine and the "2-carboxyphenyl" (anthranilyl) group.

  • 2-(Alanine-N-yl)benzoic acid: A systematic name indicating the alanine moiety is connected via its nitrogen atom.

1.2. Critical Distinction from a Common Isomer

It is imperative to distinguish N-(2-Carboxyphenyl)alanine from its structural isomer, 2-[(2-Carboxyethyl)amino]benzoic acid . This isomer is a derivative of β-alanine, not α-alanine.

Diagram 1: Structural Comparison

G cluster_0 Topic: N-(2-Carboxyphenyl)alanine (α-Alanine Derivative) cluster_1 Isomer: 2-[(2-Carboxyethyl)amino]benzoic acid (β-Alanine Derivative) a b

Caption: Chemical structures of the target molecule and its common isomer.

The incorrect assumption of a β-alanine structure could lead to significant errors in experimental design and interpretation. This guide focuses exclusively on the α-alanine derivative as specified.

Physicochemical Properties (Predicted)

Due to the scarcity of published experimental data for N-(2-Carboxyphenyl)alanine, its key physicochemical properties have been calculated using established computational models, such as those provided by ACD/Labs and the OSIRIS Property Explorer.[3][4][5] These predictions offer valuable guidance for experimental planning, including solvent selection, purification strategies, and preliminary assessment of drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₁NO₄Defines the elemental composition.
Molecular Weight 209.20 g/mol Influences diffusion, bioavailability, and formulation.
pKa₁ (Alanine COOH) ~2.5 - 3.5Acidity of the alanine carboxylic acid group.
pKa₂ (Benzoic COOH) ~4.5 - 5.5Acidity of the benzoic acid carboxylic group.
pKa₃ (Amine NH) ~9.0 - 10.0Basicity of the secondary amine group.
cLogP ~1.2 ± 0.3Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 86.6 ŲPredicts transport properties, including cell permeability.
Hydrogen Bond Donors 3Potential for intermolecular interactions with biological targets.
Hydrogen Bond Acceptors 5Potential for intermolecular interactions with biological targets.

Table 1: Predicted Physicochemical Properties of N-(2-Carboxyphenyl)alanine.

**3. Synthesis and Purification

The synthesis of N-aryl amino acids is a well-documented field in organic chemistry.[6][7] The most reliable methods for preparing N-(2-Carboxyphenyl)alanine involve the formation of a carbon-nitrogen bond between the anthranilic acid and alanine moieties. The Ullmann condensation is a classic and robust method for this transformation.[8][9][10]

3.1. Proposed Synthetic Pathway: Modified Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation of L-alanine using 2-iodobenzoic acid. The use of an amino acid ligand like L-proline has been shown to significantly lower the required reaction temperatures and improve yields for Ullmann-type couplings.[11]

Diagram 2: Synthetic Workflow

G reagents 2-Iodobenzoic Acid + L-Alanine conditions CuI (10 mol%) L-Proline (20 mol%) K₂CO₃ (2.5 equiv) DMSO, 90°C, 24h reagents->conditions Reaction workup Aqueous Workup (HCl, Ethyl Acetate) conditions->workup Quenching purification Purification (Silica Gel Chromatography) workup->purification product N-(2-Carboxyphenyl)alanine purification->product

Caption: Proposed workflow for the synthesis of N-(2-Carboxyphenyl)alanine.

3.2. Detailed Experimental Protocol

Materials:

  • 2-Iodobenzoic acid (1.0 eq)

  • L-Alanine (1.2 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq), finely powdered

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzoic acid (1.0 eq), L-alanine (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M HCl. Stir until the pH of the aqueous layer is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol with 0.1% acetic acid) to afford the pure N-(2-Carboxyphenyl)alanine.

Analytical Characterization

Confirming the structure and purity of the synthesized N-(2-Carboxyphenyl)alanine is critical. A combination of spectroscopic techniques should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are predicted based on standard values for similar structures.[12][13]

Diagram 3: Key Structural Features for NMR

Sources

Exploratory

Whitepaper: Engineering Aminobenzoic Acid Derivatives for Advanced Therapeutic Applications

Executive Summary Aminobenzoic acids—comprising para-aminobenzoic acid (PABA), ortho-aminobenzoic acid (anthranilic acid), and meta-aminobenzoic acid—serve as highly versatile pharmacophoric scaffolds in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminobenzoic acids—comprising para-aminobenzoic acid (PABA), ortho-aminobenzoic acid (anthranilic acid), and meta-aminobenzoic acid—serve as highly versatile pharmacophoric scaffolds in modern medicinal chemistry. Their structural simplicity, characterized by a benzene ring substituted with both an amine and a carboxylic acid group, allows for extensive molecular hybridization. This technical guide explores the mechanistic causality, quantitative efficacy, and self-validating experimental protocols driving the development of aminobenzoic acid derivatives across oncology, infectious diseases, neurology, and immunology.

Mechanistic Causality in Core Therapeutic Domains

Oncology: Tyrosine Kinase Inhibition & Multidrug Resistance

Anthranilic acid derivatives have demonstrated significant potential as targeted anticancer agents, primarily through the competitive inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[1]. Because anthranilic acid is the biosynthetic precursor to quinazolinones, its derivatives can effectively mimic established chemotypes to bind within the ATP-binding cleft of tyrosine kinases. Molecular docking studies indicate that specific functionalization of the anthranilic scaffold facilitates extra hydrogen bonding with the Cys772 residue, drastically increasing binding affinity and lowering the IC50[1]. Furthermore, anthranilic acid analogs function as potent modulators of multidrug resistance by inhibiting P-glycoprotein (P-gp), a transmembrane efflux pump responsible for expelling chemotherapeutic agents from resistant tumor cells[2].

Infectious Diseases: DHFR Inhibition and Ribosomal Obstruction

In bacterial metabolism, PABA is an essential precursor for the de novo synthesis of folic acid. By synthesizing Schiff bases, hydrazones, and metal complexes of PABA, researchers have engineered competitive inhibitors of Dihydrofolate Reductase (DHFR)[3]. Because human cells rely on dietary folate uptake rather than de novo synthesis, targeting this pathway ensures high selective toxicity.

Beyond the folate pathway, high-resolution cryo-EM structural analyses reveal a secondary antimicrobial mechanism: aminobenzoic acid derivatives can sterically obstruct the induced fit mechanism within the peptidyl transferase center (PTC) of the bacterial ribosome[4]. The rigid aromatic backbone of these derivatives prevents the necessary rearrangement of nucleotides U2506 and U2585, effectively halting amide bond formation during protein translation[4].

Neurology & Immunology: Cholinesterase and NF-κB Modulation

In the pathophysiology of Alzheimer's disease, cognitive decline is heavily linked to cholinergic deficits. PABA derivatives have been shown to enhance synaptic acetylcholine levels through a dual mechanism: upregulating the biosynthetic enzyme choline acetyltransferase (ChAT) and competitively inhibiting acetylcholinesterase (AChE)[5].

Concurrently, these derivatives exhibit robust anti-inflammatory properties. They act by inhibiting myeloperoxidase (MPO)—an enzyme linked to oxidative stress—and suppressing the NF-κB signaling cascade[5]. This suppression prevents the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Quantitative Efficacy Data

Table 1: In Vitro Anticancer Efficacy of Aminobenzoic Acid Derivatives

Compound ClassTarget Cell LinePrimary Mechanism of ActionIC50 Value
Anthranilic Acid DerivativesMCF-7 (Breast Carcinoma)EGFR-TK Inhibition0.39 - 1.78 µM[1]
Anthranilic Acid-Zinc ComplexA549 (Lung Carcinoma)Apoptosis Induction1.36 µM[6]
Organodiselenide-AnthranilatesHepG2 (Hepatocellular)Oxidative Stress Induction3.57 µM[7]
PABA-Schiff BasesHepG2 (Hepatocellular)Cytotoxicity / Tubulin Inhibition≥ 15.0 µM[3]

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration)

Compound ClassTarget PathogenTarget Pathway / MechanismMIC Value
PABA-Schiff BasesStaphylococcus aureus (MRSA)DHFR Inhibition / Peptidoglycan15.62 µM[3]
PABA-Schiff BasesMycobacterium spp.Folate Pathway Interference≥ 62.5 µM[3]
Organodiselenide-AnthranilatesCandida albicansMembrane DisruptionHigh Sensitivity[7]

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Microwave-Assisted Synthesis of PABA-Schiff Base Antimicrobials

Causality Focus: Microwave irradiation is utilized over conventional thermal reflux to ensure uniform dielectric heating, which drastically reduces reaction time and prevents the thermal degradation of sensitive aldehyde precursors. Glacial acetic acid is introduced to protonate the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic aromatic amine of PABA.

  • Preparation: Dissolve equimolar amounts (10 mmol) of PABA and a substituted salicylaldehyde in 15 mL of absolute ethanol in a microwave-safe quartz vessel.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution.

  • Irradiation: Subject the mixture to microwave irradiation at 300W for 5-10 minutes.

  • In-Process Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the primary amine spot validates the end of the reaction.

  • Isolation: Cool the mixture in an ice bath to precipitate the imine product. Filter under vacuum, wash with cold ethanol, and recrystallize from hot ethanol.

  • Structural Validation: Confirm the formation of the imine (azomethine) bond via FT-IR (appearance of a sharp C=N stretch at ~1620 cm⁻¹) and ¹H-NMR (presence of an azomethine proton singlet at ~8.5 ppm).

Protocol 2: In Vitro SRB Cytotoxicity Assay for Anthranilic Acid Derivatives

Causality Focus: The Sulforhodamine B (SRB) assay is selected over the traditional MTT assay because SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, highly stable colorimetric measure of total cellular protein mass, which is independent of the mitochondrial metabolic fluctuations that can be artificially induced by antioxidant aminobenzoic acid derivatives.

  • Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of 5,000 cells/well in complete culture media. Incubate at 37°C with 5% CO₂ for 24 hours to allow attachment.

  • Treatment: Treat the cells with serial dilutions of the synthesized anthranilic acid derivatives (ranging from 0.1 µM to 100 µM) and incubate for 72 hours. Include a vehicle control (DMSO < 0.5%) and a positive control (e.g., Doxorubicin).

  • Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% (v/v) directly to the wells. Incubate at 4°C for 1 hour. Note: TCA precipitates cellular proteins, permanently fixing the cell mass to the plate.

  • Washing: Wash the plates five times with deionized water to remove TCA and media components. Air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Dye Removal: Wash the plates four times with 1% acetic acid. Note: The acidic wash is critical as it ensures the basic amino acids remain protonated, keeping the SRB dye securely bound while removing unbound dye.

  • Quantification: Solubilize the bound SRB dye using 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Place on a shaker for 10 minutes.

  • Analysis: Measure the optical density (OD) at 515 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Visualizations of Mechanisms and Workflows

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPS Enzyme DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR DNA Bacterial DNA Synthesis THF->DNA Inhibitor Aminobenzoic Acid Derivatives DHFR DHFR Enzyme Inhibitor->DHFR Competitive Inhibition

Inhibition of the folate biosynthesis pathway by aminobenzoic acid derivatives.

NFKBPathway Stimulus Inflammatory Stimuli (ROS, Cytokines) IKK IKK Complex Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFKB NF-κB Nuclear Translocation IkB->NFKB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->Cytokines Drug PABA Derivatives Drug->IKK Inhibits MPO & IKK

Suppression of the NF-κB inflammatory signaling cascade by PABA analogs.

Workflow Syn Chemical Synthesis (Schiff Base Formation) Char Structural Validation (NMR, IR, HRMS) Syn->Char Screen Primary Screening (MIC / IC50 Determination) Char->Screen Mech Mechanism Elucidation (Enzyme Assays, Docking) Screen->Mech

Standardized experimental workflow for the synthesis and biological screening of ABA analogs.

References

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders Source: Exploration Pub URL:5

  • Design, Synthesis and Biological Evaluation of Novel Anthranilic Acid Derivatives as Anticancer Agents Targeting Tyrosine Kinase Source: Al-Zaytoonah University of Jordan URL:1

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: Semantic Scholar / Biomolecules URL:8

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome Source: PMC (nih.gov) URL:4

  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates Source: ResearchGate URL:7

  • Anthranilic acid derivatives as multi drug resistance modulators Source: Google Patents URL:2

Sources

Foundational

Discovery and history of N-substituted anthranilic acids

The architectural evolution of N-substituted anthranilic acids—broadly classified in pharmacology as fenamates—represents a masterclass in rational drug design and serendipitous discovery. Originally relegated to the rea...

Author: BenchChem Technical Support Team. Date: March 2026

The architectural evolution of N-substituted anthranilic acids—broadly classified in pharmacology as fenamates—represents a masterclass in rational drug design and serendipitous discovery. Originally relegated to the realm of industrial dyes, the anthranilic acid scaffold has been systematically modified to yield some of the most versatile therapeutic agents in modern medicine, ranging from potent non-steroidal anti-inflammatory drugs (NSAIDs) to revolutionary loop diuretics and emerging neuroprotective agents.

This whitepaper provides a comprehensive technical analysis of the history, synthesis, and pleiotropic pharmacology of N-substituted anthranilic acids.

Historical Genesis: From Dyes to Therapeutics

The chemical journey of anthranilic acid began in the late 19th century as a degradation product of indigo, primarily utilized as a precursor in the textile dye industry. The critical leap toward pharmaceutical application occurred in 1903 when chemist Fritz Ullmann first reported the synthesis of N-phenylanthranilic acids from 2-chlorobenzoic acid, establishing the foundational cross-coupling chemistry that bears his name.

The therapeutic golden age of this scaffold was initiated in the 1960s by Claude Winder and his research team at 1[1]. By substituting the nitrogen atom of the anthranilic core with various aromatic rings, they discovered a novel class of NSAIDs. They successfully synthesized and brought to market mefenamic acid in 1961, followed by flufenamic acid in 1963, and meclofenamate sodium in 1964[1].

Parallel to the development of fenamate NSAIDs, structural manipulation of the anthranilic acid core yielded profound discoveries in cardiovascular medicine. Researchers found that introducing a sulfamoyl group and a halogen onto the ring, coupled with specific N-substitutions, drastically shifted the pharmacological profile. The synthesis of 4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid resulted in the discovery of 2[2], a highly efficacious loop diuretic that remains a cornerstone in the management of hypertension and edema.

Chemical Synthesis: The Ullmann Cross-Coupling Protocol

The synthesis of N-substituted anthranilic acids relies heavily on the Ullmann condensation. Below is a self-validating, step-by-step methodology for the synthesis of N-aryl anthranilic acid derivatives, detailing the mechanistic causality behind each experimental condition[3].

Step-by-Step Methodology
  • Reagent Assembly: Combine 1.0 equivalent of an o-halobenzoic acid (e.g., 2-chlorobenzoic acid) with 1.1 equivalents of the desired primary amine.

    • Causality: A slight excess of the amine ensures complete consumption of the sterically hindered aryl halide.

  • Catalysis & Basification: Add a catalytic amount of a copper source (e.g., CuI or CuO) and 2.0 equivalents of an anhydrous base, such as potassium carbonate (K₂CO₃).

    • Causality: The Cu(I) species is essential for the oxidative addition into the stable aryl-chloride bond. The K₂CO₃ acts as an acid scavenger, neutralizing the HCl generated during the coupling. This prevents the protonation of the nucleophilic amine, driving the reaction equilibrium forward.

  • Thermal Activation: Suspend the mixture in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heat to reflux (40–90°C) for 6–8 hours.

    • Causality: Polar aprotic solvents are critical as they solubilize the inorganic base and stabilize the highly polar transition state of the cross-coupling reaction without solvolyzing the copper catalyst.

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC).

  • Acidic Workup & Isolation: Upon completion, cool the mixture and pour it into ice-cold water. Acidify the aqueous phase with dilute hydrochloric acid (HCl) until precipitation occurs.

    • Causality (Self-Validation): During the reaction, the product exists as a soluble carboxylate salt due to the basic conditions. Acidification protonates the carboxylate back into the free carboxylic acid. Because N-substituted anthranilic acids are highly lipophilic, this pH shift forces the product out of the aqueous solution, providing immediate visual confirmation of product formation. The crude product is then isolated via filtration and purified by recrystallization.

SynthesisWorkflow A 1. Reagent Assembly 2-Chlorobenzoic Acid + Amine B 2. Catalysis & Basification Cu Catalyst + K2CO3 A->B C 3. Thermal Activation DMF/DMSO at 40-90°C B->C D 4. Cross-Coupling Ullmann Condensation C->D E 5. Acidic Workup HCl Acidification D->E F 6. Isolation Precipitation & Filtration E->F

Caption: Workflow of Ullmann cross-coupling for N-substituted anthranilic acid synthesis.

Pharmacological Mechanisms: A Pleiotropic Profile

While fenamates are classically categorized as NSAIDs, their pharmacological footprint extends far beyond simple enzyme inhibition, engaging a complex network of cellular targets.

Cyclooxygenase (COX) Inhibition & Substrate Selectivity At their core, fenamates act as non-selective inhibitors of both COX-1 and COX-2, halting the conversion of arachidonic acid into inflammatory prostaglandins[4]. However, advanced crystallographic studies reveal a nuanced mechanism: fenamates bind within the COX-2 channel in an inverted orientation. They act as5[5] for the peroxidase reaction, quenching tyrosyl radicals and reducing higher oxidation states of the heme moiety. This allows them to act as substrate-selective inhibitors—blocking the oxygenation of endocannabinoids while potentially sparing arachidonic acid under specific peroxide tones, a unique feature among NSAIDs[5].

Ion Channel Modulation Fenamates are potent modulators of cellular electrophysiology. They have been identified as partial agonists of human 6[6], exhibiting a biphasic action characterized by rapid activation followed by slow inhibition. Furthermore, flufenamic acid and mefenamic acid modulate TRPA1 channels and enhance the inhibitory effects of GABA-A receptors[7][8]. This ion channel modulation contributes significantly to their analgesic efficacy, operating independently of the COX-prostaglandin pathway[6].

MOAPathway Fen Fenamates (N-substituted anthranilic acids) COX COX-1 / COX-2 Enzymes (Prostaglandin Synthesis) Fen->COX Inhibits Ion Ion Channels (Slo2.1, TRPA1, GABA-A) Fen->Ion Modulates TTR Transthyretin (TTR) Tetramer Stabilization Fen->TTR Stabilizes Inflam Reduced Inflammation & Analgesia COX->Inflam Suppresses Ion->Inflam Contributes to Neuro Neuroprotection & Anti-Amyloidosis TTR->Neuro Prevents Misfolding

Caption: Pleiotropic pharmacological mechanisms of fenamates across multiple target classes.

Quantitative Pharmacodynamics of Key Fenamates

The structural variations among fenamates dictate their specific target affinities and clinical utility. The following table summarizes the quantitative and historical data of the primary N-substituted anthranilic acids:

CompoundDiscovery YearPrimary Enzymatic TargetKey Pharmacodynamic Metrics / PotencySecondary Modulatory Targets
Mefenamic Acid 1961COX-1 / COX-2Most potent COX-2 inhibitor among fenamatesGABA-A, TRP channels, Slo2.1
Flufenamic Acid 1963COX-1 / COX-2TRPA1 activation EC₅₀ ≈ 57 μMTRPA1, Slo2.1, Cl⁻ channels
Meclofenamic Acid 1964COX-1 / COX-2Rapid plasma peak (0.5–2.0 h); T₁/₂ = 0.8–2.1 hSlo2.1
Tolfenamic Acid 1960sCOX-1 / COX-2High dual-inhibition efficacySlo2.1

Data aggregated from historical patent filings and contemporary biophysical assays[1][8][9][10].

Emerging Frontiers: Neurodegeneration and Amyloidosis

The most exciting contemporary application of N-substituted anthranilic acids lies in the treatment of protein misfolding diseases. Researchers have identified fenamates as highly effective pharmacophores for inhibiting11[11].

In conditions like Familial Amyloid Polyneuropathy (TTR-FAP), the TTR tetramer dissociates into monomers that misfold and aggregate into toxic amyloid fibrils. N-substituted anthranilic acids bind directly to the thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. This binding thermodynamically stabilizes the native tetrameric state, effectively halting the rate-limiting step of dissociation and preventing the entire amyloidogenic cascade[11]. This structural insight directly paved the way for the computational design and clinical development of modern TTR stabilizers like tafamidis.

References

  • Mechanism of action fenam
  • What is the mechanism of Mefenamic Acid?
  • Mefenamic acid - wikipedia.org
  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - nih.gov
  • Structure-Activity Relationship of Fenamates as Slo2.
  • 2-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid - benchchem.com
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - researchg
  • Fenamates as Potential Therapeutics for Neurodegener
  • HETEROCYCLIC DIURETICS - nuph.edu.ua
  • Fenamates for Neurodegener
  • Flufenamic acid as an ion channel modul
  • Chapter 9: Discovery and Development of Tafamidis for the Treatment of TTR Familial Amyloid Polyneurop

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of 2-[(1-Carboxyethyl)amino]benzoic Acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Preamble: A Novel Scaffold for Peptidomimetic Design The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Novel Scaffold for Peptidomimetic Design

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry, offering pathways to enhanced pharmacological properties such as increased stability against enzymatic degradation and improved receptor affinity.[1] 2-[(1-Carboxyethyl)amino]benzoic acid is a unique synthetic building block poised to introduce valuable structural and functional diversity in peptide design. Its distinct architecture, featuring a secondary amine integrated into an N-phenyl-alanine-like structure with an additional carboxylic acid, presents compelling opportunities for creating conformationally constrained peptides, cyclic analogues, and novel molecular scaffolds.

This guide provides a detailed exploration of the rationale and methodologies for utilizing 2-[(1-Carboxyethyl)amino]benzoic acid in modern peptide synthesis, with a focus on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[][3][4]

Causality of Design: The Strategic Advantage of a Bifunctional Linker

The decision to incorporate a synthetic moiety like 2-[(1-Carboxyethyl)amino]benzoic acid is driven by the desire to impart specific, pre-defined characteristics onto a peptide. Its structure is not arbitrary; it is a tool for precise molecular engineering.

  • Inducing Conformational Rigidity: The N-substituted aromatic ring introduces a significant steric constraint, limiting the rotational freedom of the peptide backbone.[1] This can be instrumental in locking the peptide into a bioactive conformation, potentially increasing its affinity for a biological target.

  • Enabling Peptide Macrocyclization: The presence of two distinct carboxylic acid groups offers a unique handle for creating cyclic peptides.[5] One carboxyl group can be used for linear chain elongation, while the other can be selectively deprotected for a subsequent head-to-tail or side-chain-to-tail cyclization, a common strategy to improve peptide stability and cell permeability.[6]

  • Creating Branched or Scaffolded Peptides: The secondary amine and the additional carboxyl group can serve as orthogonal points for further chemical modification. This allows the molecule to act as a branching unit, enabling the synthesis of multi-valent peptide constructs or the attachment of functional moieties like imaging agents or drug payloads.

The Cornerstone: An Orthogonal Protection Strategy

To successfully and selectively incorporate 2-[(1-Carboxyethyl)amino]benzoic acid into a growing peptide chain, a robust and orthogonal protecting group strategy is paramount.[7][8] The molecule has three reactive functional groups that must be managed: the secondary amine, the "backbone" carboxyl group (analogous to the C-terminus of an amino acid), and the "side-chain" carboxyl group.

For seamless integration into Fmoc-based SPPS, the following protection scheme is proposed:

  • Amine Protection: The secondary amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is the standard for the temporary protection of the α-amino group in modern SPPS and is removed at each cycle with a mild base, typically piperidine.[3][9][10]

  • Side-Chain Carboxyl Protection: The carboxyethyl group should be protected with an acid-labile group, such as a tert-butyl (tBu) ester . This ensures its stability throughout the synthesis cycles (which involve basic deprotection of the Fmoc group) and allows for its removal during the final acid-mediated cleavage from the resin.[][8]

  • Backbone Carboxyl Group: The benzoic acid carboxyl group remains unprotected (free) . This free carboxylic acid is the reactive handle that will be activated for coupling to the free amine of the resin-bound peptide chain.

This scheme ensures that each functional group can be addressed without affecting the others, which is the definition of an orthogonal system.[8]

cluster_0 Orthogonal Protection Scheme Molecule 2-[(1-Carboxyethyl)amino]benzoic acid Fmoc Fmoc Group (Base-Labile) Molecule->Fmoc Protects Secondary Amine Free_COOH Free Carboxyl (For Activation & Coupling) Molecule->Free_COOH Remains Free on Benzoic Acid tBu_Ester tert-Butyl Ester (Acid-Labile) Molecule->tBu_Ester Protects Carboxyethyl Group

Diagram 1: Proposed orthogonal protection strategy.

Experimental Protocols: Incorporation via Fmoc-SPPS

The following protocols are based on standard manual Fmoc-based solid-phase peptide synthesis procedures.[11] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierPurpose
Fmoc-2-[(1-(tert-butoxycarbonyl)ethyl)amino]benzoic acidCustom SynthesisThe protected building block
Rink Amide or Wang ResinStandard SPPS grade (e.g., 100-200 mesh)Solid support
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent
Dichloromethane (DCM)Reagent gradeSolvent for washing and resin swelling
PiperidineReagent gradeFmoc deprotection
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide synthesis gradeCoupling (activating) reagent
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for activation and neutralization
Trifluoroacetic Acid (TFA)Reagent gradeFinal cleavage from resin
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage
Diethyl EtherReagent gradePeptide precipitation
Workflow for a Single Coupling Cycle

The following protocol details the steps to couple the protected 2-[(1-Carboxyethyl)amino]benzoic acid building block onto a resin-bound peptide chain with a free N-terminal amine.

Start Start: Resin-Bound Peptide with Free Amine Deprotection 1. Fmoc Deprotection (If previous residue was Fmoc-protected) Start->Deprotection If necessary Wash1 2. Wash (DMF) Start->Wash1 If amine is already free Deprotection->Wash1 Coupling 4. Coupling Reaction (Add activated mixture to resin) Wash1->Coupling Activation 3. Pre-activation of Building Block (HATU/DIPEA in DMF) Activation->Coupling Add to resin Wash2 5. Wash (DMF, DCM) Coupling->Wash2 End End: Building Block Incorporated Wash2->End

Diagram 2: Single coupling cycle workflow.

Detailed Step-by-Step Protocol

Pre-computation: This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the last coupled amino acid on the resin has been removed using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min) to remove residual piperidine.

  • Activation of the Building Block:

    • In a separate glass vial, dissolve Fmoc-2-[(1-(tert-butoxycarbonyl)ethyl)amino]benzoic acid (0.3 mmol, 3 equivalents) and HATU (0.29 mmol, 2.9 equivalents) in 2 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color. The use of coupling reagents like HATU is crucial for efficiently forming the peptide bond, especially with sterically hindered or unusual building blocks.[12][13]

  • Coupling Reaction:

    • Add the activated building block solution to the reaction vessel containing the washed resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the deprotection of the newly incorporated Fmoc group to continue the elongation of the peptide chain.

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu ester on our building block) are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail. For most sequences, a standard mixture is sufficient:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Pellet the peptide by centrifugation, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Post-Synthesis Modifications

The true utility of incorporating 2-[(1-Carboxyethyl)amino]benzoic acid is realized in the subsequent modifications it enables. After purification of the linear peptide, the now-free carboxyethyl side chain can be used as a reactive handle.

  • On-Resin Cyclization: For side-chain-to-tail cyclization, an orthogonal protecting group strategy for the side-chain carboxyl is needed (e.g., an Allyl ester instead of tBu). This would allow for its selective deprotection while the peptide remains on the resin, followed by an intramolecular coupling reaction.

  • Solution-Phase Cyclization: After cleavage and purification, the linear peptide containing the free side-chain carboxyl can be cyclized in solution using standard coupling reagents under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization.

References

  • LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Schaller, C. P. CX9. Peptide and Protein Synthesis. Reactivity: substitution at carboxyl. [Link]

  • Springer Nature Experiments. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in peptidomimetic Drug Discovery. Springer Nature. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid-Phase Peptide Synthesis. In The Peptides (pp. 1-38). Academic Press. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • PubMed. Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. PubMed. [Link]

  • eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org. [Link]

  • LifeTein. Basic Peptides synthesis introduction. LifeTein. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • National Institutes of Health. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. [Link]

  • National Institutes of Health. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Recrystallization of Benzoic Acid Derivatives

Introduction: The Art and Science of Crystalline Purity Recrystallization is a cornerstone technique in organic chemistry for the purification of solid compounds.[1] The principle is elegantly simple: dissolve an impure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Art and Science of Crystalline Purity

Recrystallization is a cornerstone technique in organic chemistry for the purification of solid compounds.[1] The principle is elegantly simple: dissolve an impure solid in a suitable hot solvent and allow it to cool, whereupon the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.[2] This process is particularly effective for nonvolatile organic solids like benzoic acid and its derivatives, which are foundational scaffolds in numerous pharmaceuticals and other commercially important molecules.[3][4][5]

This guide provides a detailed protocol for the recrystallization of benzoic acid and its derivatives, moving beyond a mere list of steps to explain the underlying scientific principles and rationale for each experimental choice. This approach is designed to empower researchers, scientists, and drug development professionals to not only execute the procedure flawlessly but also to adapt and troubleshoot it for a wide range of benzoic acid analogs.

The Principle of Recrystallization: A Thermodynamic Perspective

The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature, often near the solvent's boiling point.[6][7] As the saturated hot solution cools, the solubility of the compound decreases, leading to a supersaturated state that initiates crystal formation.[8] The highly ordered nature of a crystal lattice favors the incorporation of molecules of the same compound, effectively excluding impurities from the growing crystals.[9][10]

Selecting the Ideal Solvent: The Key to Success

The choice of solvent is the most critical factor in a successful recrystallization.[11] The ideal solvent should exhibit the following characteristics:

  • High-temperature coefficient of solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize yield.[3]

  • Inertness: The solvent must not react with the compound being purified.[3]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]

  • Safety: The solvent should be non-flammable, non-toxic, and inexpensive whenever possible.[3]

For benzoic acid, water is a commonly used and effective solvent due to its significant temperature-dependent solubility for this compound.[12][13] However, for its various derivatives, which may have different polarities, other solvents or solvent mixtures may be more appropriate.[14][15]

Solubility Data for Benzoic Acid in Water
Temperature (°C)Solubility (g/L)
01.7[13]
252.9[16]
10056.31[13]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the recrystallization of benzoic acid using water as the solvent. The principles can be adapted for other benzoic acid derivatives by selecting an appropriate solvent.

Materials and Equipment:
  • Crude benzoic acid (or derivative)

  • Distilled or deionized water (or other appropriate solvent)

  • Erlenmeyer flasks (at least two)

  • Beakers

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven

Safety Precautions:
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[17][18]

  • Handle benzoic acid and solvents in a well-ventilated area or a fume hood.[17][19]

  • Benzoic acid can cause skin and eye irritation.[20][21] In case of contact, rinse the affected area thoroughly with water.[18]

  • Be cautious when heating flammable organic solvents. Always use a steam bath or a heating mantle, not an open flame.

Visualizing the Workflow:

Recrystallization_Workflow Crude_Solid 1. Crude Solid Dissolution 2. Dissolution (in minimum hot solvent) Crude_Solid->Dissolution Hot_Filtration 3. Hot Filtration (optional, removes insoluble impurities) Dissolution->Hot_Filtration if needed Cooling 4. Slow Cooling (promotes crystal growth) Dissolution->Cooling Hot_Filtration->Cooling Crystal_Formation 5. Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration 6. Vacuum Filtration (isolates crystals) Crystal_Formation->Vacuum_Filtration Washing 7. Washing (with cold solvent) Vacuum_Filtration->Washing Drying 8. Drying Washing->Drying Pure_Crystals 9. Pure Crystals Drying->Pure_Crystals

Sources

Method

Application Note: High-Throughput Screening of 2-[(1-Carboxyethyl)amino]benzoic Acid Analogs for Selective AKR1C3 Inhibition

Introduction & Scientific Rationale Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzyme responsible for the intracrine biosynthesis of steroid hormones and prostaglandins[1]. In Castration-Resistant Pros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzyme responsible for the intracrine biosynthesis of steroid hormones and prostaglandins[1]. In Castration-Resistant Prostate Cancer (CRPC) and hormone-dependent breast cancers, AKR1C3 upregulation drives tumor proliferation by converting weak precursors (e.g., androstenedione) into highly potent androgens (testosterone and dihydrotestosterone) despite systemic androgen deprivation therapy[2][3]. Consequently, AKR1C3 has emerged as a high-value target for next-generation anti-hormonal therapies.

While anthranilic acid (2-aminobenzoic acid) derivatives are well-documented inhibitors of AKR1C isoenzymes[1], achieving selectivity is a persistent hurdle. AKR1C1, AKR1C2, and AKR1C3 share over 86% sequence identity; notably, AKR1C3 and AKR1C2 differ by only a single amino acid in the catalytic active site (Val54 in AKR1C3 vs. Leu54 in AKR1C2)[1].

To overcome this, we utilize 2-[(1-Carboxyethyl)amino]benzoic acid as a highly tunable fragment scaffold for High-Throughput Screening (HTS).

  • Mechanistic Causality: The benzoic acid moiety anchors the molecule by hydrogen-bonding to the catalytic oxyanion hole (Tyr55 and His117) of the enzyme. Simultaneously, the 1-carboxyethyl extension on the secondary amine is strategically positioned to probe the SP1 and SP2 subpockets. The bulkier Leu54 residue in AKR1C2 induces a steric clash with this extension, driving exquisite isoform selectivity for AKR1C3[1][2].

Pathway DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone AKR1C3 (Target) DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor Activation Testosterone->AR Binding DHT->AR Binding

Figure 1: AKR1C3-mediated androgen biosynthesis pathway in Castration-Resistant Prostate Cancer.

Assay Causality & Principle

To screen libraries of 2-[(1-Carboxyethyl)amino]benzoic acid analogs, we employ a continuous fluorogenic enzymatic assay. The assay utilizes a non-fluorescent ketone probe ("Probe 5") that is reduced by AKR1C3, in the presence of the cofactor NADPH, to a highly fluorescent alcohol[3].

Causality of the Readout: By monitoring the linear increase in fluorescence (Ex/Em = 340/460 nm), the initial velocity ( V0​ ) of the enzyme can be accurately quantified. Inhibitors of AKR1C3 prevent the reduction of the probe, resulting in a proportional decrease in the fluorescent signal. A secondary counter-screen against AKR1C2 using the substrate S-tetralol ensures the selection of highly selective hits[2].

High-Throughput Screening Protocol (384-Well Format)

This protocol is designed as a self-validating system to ensure high data integrity, utilizing internal controls to rule out false positives caused by aggregation or auto-fluorescence.

Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate (K3PO4), pH 7.0, supplemented with 0.01% Triton X-100.

    • Causality: Triton X-100 is critical; it prevents the formation of colloidal compound aggregates, which are the leading cause of promiscuous, non-specific inhibition in HTS campaigns.

  • Enzyme Solution (2X): 20 nM recombinant human AKR1C3 (N-terminal His-tagged) in Assay Buffer.

  • Substrate/Cofactor Solution (2X): 20 µM Fluorogenic Probe 5 and 400 µM NADPH in Assay Buffer.

  • Positive Control: 10 µM of a known N-benzoyl anthranilic acid derivative or 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid[4].

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of 2-[(1-Carboxyethyl)amino]benzoic acid analogs (10 mM in DMSO) into a black, flat-bottom 384-well microplate.

    • Self-Validation: Final assay concentration is 50 µM compound with 0.5% DMSO. A DMSO-only vehicle control must be included on every plate to establish the 0% inhibition baseline.

  • Enzyme Addition: Dispense 10 µL of the 2X Enzyme Solution into all wells (except no-enzyme background controls, which receive 10 µL Assay Buffer).

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute, then incubate at 25°C for 15 minutes.

    • Causality: Centrifugation removes micro-bubbles that cause optical scattering. The 15-minute incubation allows equilibrium binding of the inhibitors. Because anthranilic acid derivatives often exhibit slow-binding kinetics, skipping this step results in false negatives during initial velocity measurements.

  • Reaction Initiation: Dispense 10 µL of the 2X Substrate/Cofactor Solution to all wells using a rapid bulk dispenser to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Read fluorescence (Ex 340 nm / Em 460 nm) kinetically every 1 minute for 20 minutes at 25°C.

  • Data Processing: Calculate the slope of the linear phase to determine V0​ . Normalize data against the DMSO vehicle control (0% inhibition) and the positive control (100% inhibition).

Data Presentation & Hit Triage

Robust HTS campaigns require strict quality control metrics. Table 1 outlines the self-validating parameters of the assay, while Table 2 demonstrates a sample hit triage cascade identifying selective analogs.

Table 1: HTS Assay Quality Control Metrics

ParameterObserved ValueAcceptable HTS RangeCausality / Implication
Z'-Factor 0.78> 0.5Indicates excellent separation between positive and negative controls; highly robust assay.
Signal-to-Background (S/B) 8.5> 3.0Ensures the fluorogenic product is easily distinguishable from baseline noise.
Coefficient of Variation (CV%) 4.2%< 10%Confirms minimal well-to-well dispensing variance across the 384-well plate.

Table 2: Hit Triage & Selectivity Profiling of 2-[(1-Carboxyethyl)amino]benzoic Acid Analogs

Compound IDR-Group Substitution (Anthranilic Core)AKR1C3 IC₅₀ (µM)AKR1C2 IC₅₀ (µM)Selectivity Fold (C2/C3)
Cmpd-A01 H (Parent Scaffold)12.415.21.2x
Cmpd-B04 4-Fluoro3.128.59.2x
Cmpd-C12 5-Bromo0.35>100>285x
Cmpd-D07 4-Trifluoromethyl0.12>100>833x

Note: The introduction of bulky halogens (e.g., 5-Bromo) significantly enhances potency and selectivity by exploiting the volumetric differences in the SP1 subpocket between AKR1C3 and AKR1C2[1].

Hit-to-Lead Workflow

Workflow Lib Compound Library (2-[(1-Carboxyethyl)amino]benzoic acids) Primary Primary HTS (AKR1C3 Fluorogenic Assay) Lib->Primary 100,000+ Compounds Counter Counter-Screen (AKR1C2 Selectivity Profiling) Primary->Counter Hits (>50% Inhibition at 50 µM) Cell Cell-Based Assay (22RV1 Prostate Cancer Cells) Counter->Cell Selective Hits (>100x Fold) Lead Lead Optimization (In Vivo Pharmacokinetics) Cell->Lead Cellular IC50 < 10 µM

Figure 2: Sequential HTS triage workflow for identifying selective AKR1C3 inhibitors.

References

  • Brožič, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(17), 7417-7424. URL:[Link]

  • Flanagan, J. U., et al. (2012). 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3. Journal of Medicinal Chemistry, 55(17), 7746-7758. URL:[Link]

  • Gobec, S., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-5951. URL:[Link]

  • Heinrich, D. M., et al. (2024). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. Scientific Reports, 14(1), 7526. URL:[Link](Note: URL derived from PMC grounding data for the fluorogenic Probe 5 assay).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(1-Carboxyethyl)amino]benzoic Acid

Welcome to the advanced troubleshooting and protocol hub for the synthesis of 2-[(1-Carboxyethyl)amino]benzoic acid (N-(1-carboxyethyl)anthranilic acid). This highly functionalized unnatural amino acid derivative present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol hub for the synthesis of 2-[(1-Carboxyethyl)amino]benzoic acid (N-(1-carboxyethyl)anthranilic acid). This highly functionalized unnatural amino acid derivative presents unique synthetic challenges due to the competing nucleophilicity of its functional groups, the deactivated nature of the anthranilic acid precursor, and the steric hindrance around the ortho-substituted aromatic ring.

As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures and provide self-validating protocols to ensure your workflows are robust, scalable, and reproducible.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My reductive amination yield using anthranilic acid and pyruvic acid is extremely low (<20%), and I recover mostly unreacted starting material. Why is this happening? The Causality: Anthranilic acid is an electron-deficient, deactivated amine. The ortho-carboxylic acid group withdraws electron density via both inductive and resonance effects, while also participating in a strong intramolecular hydrogen bond with the amine protons. This severely reduces the amine's nucleophilicity, making the initial attack on the pyruvic acid ketone (to form the carbinolamine) the rate-limiting step. If you use a highly active reducing agent like sodium borohydride ( NaBH4​ ), it will prematurely reduce the pyruvic acid to lactic acid before the imine can even form. The Solution: You must decouple iminium formation from reduction. Use a strictly controlled pH of 4.5 (via acetic acid) to activate the ketone without fully protonating the amine. Crucially, switch to sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Because of its electron-withdrawing acetate groups, NaBH(OAc)3​ is sterically hindered and unreactive toward free ketones, making it highly selective for the more electrophilic protonated iminium ion ( [1]).

Q2: During direct alkylation with 2-bromopropanoic acid, I observe significant dialkylation and esterification. How can I suppress these side reactions? The Causality: Direct alkylation is inherently difficult to control. Once mono-alkylation occurs, the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation. Furthermore, under basic conditions, the carboxylate groups on both the starting material and the product can act as oxygen nucleophiles, attacking the alkyl halide to form ester byproducts. The Solution: Direct alkylation is not recommended for this specific scaffold. We strongly advise transitioning to the Copper-Catalyzed Ullmann Coupling (see Protocol B). If you are locked into the alkylation route, you must use a large excess of anthranilic acid (3.0 eq, which can be recovered via acid-base extraction) to statistically favor mono-alkylation, and strictly limit the base to exactly 2.0 equivalents of NaOH to prevent esterification.

Q3: My Ullmann coupling of 2-bromobenzoic acid and L-alanine shows high levels of debromination (yielding benzoic acid). How do I prevent this? The Causality: In the Ullmann coupling, the oxidative addition of Cu(I) into the aryl bromide bond is the highest energy barrier. The ortho-carboxylate group acts as a directing group, pre-coordinating the copper center. However, if the reaction temperature exceeds 100 °C or if trace moisture is present, the highly reactive Cu(III)-aryl intermediate undergoes protodemetalation, yielding benzoic acid (debromination) rather than the desired reductive elimination product. The Solution: Ensure your solvent (DMF or DMSO) is strictly anhydrous and degassed via sparging with argon. Lower the reaction temperature to 90 °C. L-alanine acts as an endogenous bidentate ligand, stabilizing the Cu intermediate and allowing the catalytic cycle to proceed at milder temperatures without the need for external diamine ligands ( [2]).

Part 2: Mechanistic Workflows

To visualize the causality discussed above, refer to the following mechanistic pathways.

ReductiveAmination A Anthranilic Acid + Pyruvic Acid B Carbinolamine Intermediate A->B Nucleophilic Attack (Slow) C Iminium Ion (pH 4-5) B->C -H2O (Acid Catalyzed) D 2-[(1-Carboxyethyl)amino] benzoic acid C->D NaBH(OAc)3 Selective Reduction

Figure 1: Mechanistic pathway of reductive amination highlighting the iminium intermediate.

UllmannCoupling Start 2-Bromobenzoic Acid + L-Alanine Cu Cu(I) Catalyst + Base (K2CO3) Start->Cu OxAdd Oxidative Addition (Cu(I) -> Cu(III)) Cu->OxAdd Heat / Anhydrous DMF LigEx Ligand Exchange (Alanine coordinates) OxAdd->LigEx Directing Group Assistance RedElim Reductive Elimination (Cu(III) -> Cu(I)) LigEx->RedElim RedElim->Cu Catalyst Regeneration Product 2-[(1-Carboxyethyl)amino] benzoic acid RedElim->Product

Figure 2: Catalytic cycle of the Ullmann coupling between 2-bromobenzoic acid and L-alanine.

Part 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Synthetic Strategies
Synthetic RouteKey ReagentsTypical YieldPrimary ByproductsCost/Scalability
Reductive Amination Pyruvic acid, NaBH(OAc)3​ , DCE65 - 75%Lactic acid, unreacted starting materialHigh reagent cost; Excellent scalability.
Ullmann Coupling L-Alanine, CuI, K2​CO3​ , DMF70 - 85%Benzoic acid (debromination)Low cost; Requires rigorous inert atmosphere.
Direct Alkylation 2-Bromopropanoic acid, NaOH 30 - 45%Dialkylated amines, estersLowest cost; Poor selectivity and difficult purification.
Table 2: Reducing Agent Efficiency in Reductive Amination
Reducing AgentSelectivity for IminiumToxicity ProfileOptimal pHApplication Note
NaBH(OAc)3​ Very High Low4.0 - 5.0Recommended. Chemoselective; does not reduce free ketones.
NaBH3​CN HighHigh (Generates HCN)5.0 - 6.0Effective, but requires strict safety controls and fume hood use.
NaBH4​ LowLow> 7.0Not recommended. Rapidly reduces pyruvic acid to lactic acid.

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Recommended for Mild Conditions)

This protocol utilizes chemoselective reduction to prevent over-alkylation.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve anthranilic acid (10.0 mmol, 1.37 g) and pyruvic acid (11.0 mmol, 0.97 g) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acidification: Add glacial acetic acid (1.0 mL) to adjust the apparent pH to ~4.5.

    • Validation Check: The mixture will appear as a pale yellow suspension. Stir at room temperature for 1 hour to allow carbinolamine pre-equilibration.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 15.0 mmol, 3.18 g) portion-wise over 30 minutes to manage hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir under a nitrogen atmosphere for 16 hours.

    • Validation Check: The suspension will gradually clear into a homogeneous light amber solution. An LC-MS aliquot should confirm the disappearance of the anthranilic acid peak and the emergence of the product mass ( [M+H]+=210.08 ).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (30 mL) until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL) to remove non-polar impurities. Carefully acidify the aqueous layer to pH 3 using 1M HCl to precipitate the desired amino acid. Filter and dry under vacuum.

Protocol B: Copper-Catalyzed Ullmann Coupling (Recommended for High Atom Economy)

This protocol leverages the endogenous ligand properties of L-alanine to facilitate C-N bond formation.

  • Preparation: To a 100 mL Schlenk flask, add 2-bromobenzoic acid (10.0 mmol, 2.01 g), L-alanine (12.0 mmol, 1.07 g), anhydrous K2​CO3​ (25.0 mmol, 3.45 g), and CuI (1.0 mmol, 190 mg, 10 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed DMF (30 mL) via syringe.

    • Validation Check: Upon addition of the solvent, the mixture will transiently turn a pale green/blue color (formation of the initial Cu-complex) before settling into a heterogeneous suspension.

  • Heating: Heat the reaction mixture to 90 °C using a pre-equilibrated oil bath. Stir vigorously for 24 hours.

    • Validation Check: As the reaction proceeds, the mixture will darken significantly to a deep brown/black suspension, indicating active catalytic turnover.

  • Workup: Cool the mixture to room temperature and dilute with 100 mL of distilled water. Filter through a pad of Celite to remove insoluble copper salts.

  • Isolation: Extract the basic aqueous filtrate with diethyl ether ( 2×20 mL) to remove organic impurities. Acidify the aqueous layer dropwise with concentrated HCl to pH 2.5. Collect the resulting off-white precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield the pure product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link] [1]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. URL:[Link] [2]

Optimization

Technical Support Center: Purification of 2-[(1-Carboxyethyl)amino]benzoic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-[(1-Carboxyethyl)amino]benzoic acid (CAS 2274-50-2). As a dicarboxylic amino acid derivative, this compound presents unique downstream proce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-[(1-Carboxyethyl)amino]benzoic acid (CAS 2274-50-2). As a dicarboxylic amino acid derivative, this compound presents unique downstream processing challenges. Its zwitterionic nature, susceptibility to amine oxidation, and structural similarity to its common precursors (e.g., anthranilic acid) require precise physicochemical control during purification.

This guide is engineered for drug development professionals and synthesists, providing mechanistic explanations and self-validating protocols to ensure high-purity API intermediate recovery.

Part 1: Physicochemical Profiling & Quantitative Data

Successful purification relies on exploiting the differential ionization states of the molecule. The target compound features an aromatic carboxylic acid, an aliphatic carboxylic acid, and a secondary aromatic amine.

Table 1: Physicochemical Properties & Purification Parameters

ParameterValue / DescriptionMechanistic Implication for Purification
Target Compound 2-[(1-Carboxyethyl)amino]benzoic acidKey intermediate; CAS 2274-50-2.
Molecular Weight 209.20 g/mol Dictates stoichiometric equivalents for acid/base workup.
pKa₁ (Aliphatic COOH) ~3.8 (Estimated)Deprotonates first; dictates initial solubility increase in weak base.
pKa₂ (Aromatic COOH) ~4.8 (Estimated)Deprotonates second; full aqueous solubility achieved at pH > 6.0.
pKa₃ (Secondary Amine) ~2.0 (Estimated)Protonates at highly acidic pH, causing re-dissolution if pH < 1.5.
Isoelectric Point (pI) ~2.8 – 3.2The pH range of minimum aqueous solubility (net zero charge).
Part 2: Troubleshooting FAQs

Q1: During acid-base workup, my crude product crashes out as a sticky, unfilterable oil instead of a crystalline solid. Why does this happen, and how do I fix it? Mechanistic Cause: This "oiling out" (liquid-liquid phase separation) occurs when the precipitation is performed too rapidly at room temperature. The target molecule forms strong intermolecular hydrogen bonds. When the pH is dropped quickly, local supersaturation forces the compound out of solution as a hydrated, amorphous zwitterion whose glass transition temperature ( Tg​ ) is near or below room temperature. Solution: Perform the acidification at an elevated temperature (45–50 °C) to operate above the solvate's Tg​ . This allows the molecules sufficient kinetic energy to arrange into a stable crystalline lattice. Follow this with a highly controlled cooling ramp (0.5 °C/min).

Q2: My NMR shows significant contamination with unreacted anthranilic acid. Standard recrystallization isn't removing it. What is the most efficient separation strategy? Mechanistic Cause: Both the target and the impurity are amino acids, but anthranilic acid is a mono-carboxylic acid, whereas your target is a di-carboxylic acid. Solution: Exploit the charge difference. At pH 8.0, anthranilic acid carries a net -1 charge, while the target carries a net -2 charge. Utilizing Anion Exchange Chromatography allows the -2 charged target to bind significantly tighter to the resin. Alternatively, at pH 4.0, anthranilic acid is largely neutral and can be extracted into non-water miscible organic solvents[1], leaving the partially deprotonated target in the aqueous phase.

Q3: The isolated solid is heavily discolored (dark brown/yellow). How do I remove these color bodies without losing yield? Mechanistic Cause: Secondary aromatic amines are highly susceptible to trace oxidation, forming highly conjugated, intensely colored quinone-imine polymeric species. Solution: Implement a chemical scavenging step. Dissolve the crude in an ethanol/water mixture and treat it with activated carbon (to physically adsorb polymers) alongside 1% w/w sodium dithionite ( Na2​S2​O4​ ). The dithionite acts as a mild reducing agent, converting the colored oxidized species back to colorless amines before filtration.

Q4: Can I use strong acids and high heat to force the precipitation? Mechanistic Cause: No. Strong dehydrating conditions and excessive heat can trigger unwanted intramolecular cyclization of N-substituted anthranilic acids[2], leading to degradation products and reduced yields. Always use mild acids (like 1M HCl) and keep temperatures below 60 °C.

Part 3: Validated Experimental Protocols & Workflows
Workflow 1: Isoelectric Precipitation (pH Tuning)

This protocol utilizes thermodynamic control to isolate the target compound at its isoelectric point, preventing amorphous oil formation.

IsoelectricPrecipitation A Aqueous Crude Extract (pH > 9.0) B Gradual Acidification (1M HCl, 45°C) A->B C pH 2.8 - 3.2 Reached? (Isoelectric Point) B->C D Adjust pH (HCl or NaOH) C->D No E Controlled Cooling (0.5°C / min to 5°C) C->E Yes D->C F Vacuum Filtration & Cold Water Wash E->F

Workflow for the isoelectric precipitation of 2-[(1-Carboxyethyl)amino]benzoic acid.

Step-by-Step Methodology:

  • Dissolution & Clarification: Dissolve the crude mass in 3 volumes of 1M NaOH.

    • Self-Validation: The solution must be completely transparent (pH > 9.0). If the solution is cloudy, neutral organic impurities are present. Extract the basic aqueous layer with MTBE (2 x 1 vol) and discard the organic phase.

  • Thermal Equilibration: Heat the clarified aqueous layer to 45 °C under moderate stirring (250 rpm).

  • Isoelectric Titration: Slowly add 1M HCl dropwise via an addition funnel while monitoring the pH. Stop when the pH reaches exactly 3.0.

    • Self-Validation: The solution will become turbid. Take a 1 mL aliquot, cool it rapidly to room temperature in a vial, and observe. If distinct crystals form, proceed. If an oil forms, add 0.1% w/w seed crystals to the main reactor.

  • Thermodynamic Aging: Hold the suspension at 45 °C for 30 minutes to allow Ostwald ripening of the crystals.

  • Controlled Cooling: Cool the reactor at a rate of 0.5 °C/min until the internal temperature reaches 5 °C.

  • Isolation: Isolate via vacuum filtration. Wash the filter cake with 1 volume of ice-cold water (pre-adjusted to pH 3.0 with HCl) to prevent re-dissolution. Dry under vacuum at 40 °C.

Workflow 2: Ion-Exchange Cleansing of Anthranilic Acid

When standard precipitation fails to remove unreacted starting materials[3], chromatographic separation based on charge differential is required.

ChromatographyLogic Start Crude Solid (Anthranilic Acid Contamination) Load Load onto Anion Exchange Resin (Basic conditions, pH 8) Start->Load Wash Elute with Weak Acid (pH 4.5) (Removes Mono-carboxylic Impurities) Load->Wash Elute Elute with Strong Acid (pH < 2) (Recovers Dicarboxylic Target) Wash->Elute Isolate Concentrate & Crystallize Elute->Isolate

Ion-exchange chromatography logic for separating mono- and di-carboxylic anthranilic derivatives.

Step-by-Step Methodology:

  • Resin Preparation: Swell a weak anion exchange resin (e.g., DEAE-Sepharose or Amberlite IRA-67) in a column and equilibrate with 50 mM Tris-HCl buffer (pH 8.0).

  • Loading: Dissolve the crude mixture in the minimum volume of pH 8.0 buffer and load it onto the column. At this pH, anthranilic acid is -1, and the target is -2. Both will bind to the resin.

  • Selective Washing: Wash the column with a mild acetate buffer (pH 4.5).

    • Self-Validation: Monitor the eluent via UV absorbance (254 nm). At pH 4.5, anthranilic acid neutralizes and elutes from the column, while the target remains bound via its more acidic aliphatic carboxylate. Continue washing until the UV baseline returns to zero.

  • Target Elution: Elute the target compound using 0.1 M HCl (pH < 2.0). The target will fully protonate (net charge 0 or +1) and release from the resin.

  • Recovery: Neutralize the eluent to pH 3.0 (the isoelectric point) using 1M NaOH to induce crystallization of the pure 2-[(1-Carboxyethyl)amino]benzoic acid.

References
  • [1] EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate. Google Patents. 1

  • [2] Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. 2

  • [3] US5136085A - Synthesis of 2-aminobenzophenones. Google Patents.3

  • CAS 2274-50-2 | 2-(1-CARBOXY-ETHYLAMINO)-BENZOIC ACID. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Resolution in HPLC of Aminobenzoic Acid Isomers

Welcome to the technical support center for the chromatographic analysis of aminobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of aminobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate resolution between the ortho-, meta-, and para-isomers of aminobenzoic acid. These isomers, sharing the same chemical formula but differing in the substitution pattern on the benzene ring, often exhibit very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a significant challenge.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you develop robust and reliable HPLC methods.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues encountered during the HPLC analysis of aminobenzoic acid isomers.

Q1: Why are my ortho-, meta-, and para-aminobenzoic acid peaks co-eluting or showing very poor resolution?

A1: The Root of the Problem: Similar Physicochemical Properties

Aminobenzoic acid isomers are notoriously difficult to separate due to their identical molecular weight and similar polarities.[1][2] The subtle differences in their pKa values and hydrophobicity are the key to achieving separation. The primary reasons for co-elution are often related to suboptimal mobile phase conditions, particularly pH, and the use of a stationary phase that does not offer sufficient selectivity.

Causality Explained: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Since the isomers have very similar hydrophobicity, a standard C18 column with a simple water/organic mobile phase may not provide enough resolving power. Furthermore, aminobenzoic acids are zwitterionic compounds, meaning they can carry both a positive and a negative charge.[1][4] Their overall charge state is highly dependent on the mobile phase pH, which in turn dramatically affects their interaction with the stationary phase.[5][6]

Q2: I'm using a standard C18 column. How can I improve the resolution of my aminobenzoic acid isomers?

A2: Mobile Phase Optimization is Key

While a standard C18 column may not be the ideal choice, significant improvements in resolution can often be achieved by carefully optimizing the mobile phase.

Step-by-Step Mobile Phase Optimization Protocol:

  • pH Adjustment: This is the most critical parameter. The goal is to manipulate the ionization state of the isomers to maximize the differences in their hydrophobicity.

    • Rationale: The pKa values for the carboxylic acid and the amino group of the isomers are slightly different (see Table 1). By adjusting the mobile phase pH, you can selectively protonate or deprotonate these functional groups, altering the overall charge and polarity of each isomer to a different extent.[5][6]

    • Protocol:

      • Prepare a series of mobile phases with different pH values, for example, from pH 2.5 to 5.5 in 0.5 pH unit increments. A phosphate or acetate buffer is a good starting point.[7]

      • Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity and maintain a stable pH.[7][8][9]

      • Inject a standard mixture of the three isomers at each pH and observe the changes in retention time and resolution.

      • Plot the retention factor (k') of each isomer against the mobile phase pH to visualize the "sweet spot" for optimal separation.

  • Organic Modifier Selection and Concentration:

    • Rationale: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) influence the overall solvent strength of the mobile phase and can also offer different selectivities.[10][11] Acetonitrile and methanol are the most common choices, and they can provide different separation patterns due to their distinct physicochemical properties.[11]

    • Protocol:

      • Once an optimal pH is determined, evaluate the effect of the organic modifier concentration. Start with a relatively low percentage (e.g., 10-20%) and gradually increase it to achieve reasonable retention times (k' between 2 and 10).

      • If resolution is still insufficient, try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa).[11]

  • Buffer Concentration:

    • Rationale: The buffer concentration can influence peak shape and retention.[5][7] In some cases, higher buffer concentrations can reduce peak tailing by masking residual silanol groups on the stationary phase.[5]

    • Protocol:

      • Once the pH and organic modifier are optimized, evaluate the effect of buffer concentration (e.g., 10 mM, 25 mM, 50 mM).

      • Monitor the resolution and peak asymmetry. Be mindful that high buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent.[7]

Q3: I've optimized my mobile phase, but the resolution is still not baseline. What kind of column should I be using?

A3: Leveraging Advanced Stationary Phase Chemistries

For challenging isomeric separations, moving beyond a standard C18 column is often necessary. Mixed-mode chromatography is a particularly powerful technique for separating aminobenzoic acid isomers.[1][4][12]

Mixed-Mode Chromatography Explained:

Mixed-mode columns possess stationary phases that exhibit more than one type of interaction with the analytes.[1][2] For aminobenzoic acid isomers, a combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions is ideal.[1][4] This dual mechanism allows for the exploitation of the small differences in both the hydrophobicity and the charge of the isomers, leading to significantly enhanced selectivity and resolution.[1][4]

Recommended Column Types:

Column TypeSeparation MechanismKey Advantages for Aminobenzoic Acid Isomers
Mixed-Mode (Reversed-Phase/Cation-Exchange) Hydrophobic and electrostatic interactionsExcellent selectivity for zwitterionic compounds. Can often achieve baseline separation in a single run.[1][2][12]
Phenyl-Hexyl Hydrophobic and π-π interactionsOffers alternative selectivity to C18 columns by interacting with the aromatic ring of the isomers.
Polar-Embedded Hydrophobic and polar interactionsCan provide different selectivity compared to C18 and may reduce peak tailing for these polar compounds.
Q4: My peaks are tailing or fronting. How can I improve the peak shape?

A4: Addressing Peak Asymmetry

Poor peak shape can compromise resolution and quantification. Here’s how to troubleshoot tailing and fronting peaks:

  • Peak Tailing:

    • Cause 1: Secondary Interactions: The basic amino group of the isomers can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[13][14]

      • Solution:

        • Operate at a lower mobile phase pH (e.g., pH < 3) to protonate the silanol groups and minimize these interactions.[14]

        • Use a modern, high-purity, end-capped column.[14]

        • Add a competing base to the mobile phase in low concentrations (e.g., triethylamine), although this may not be suitable for all detectors (like MS).

    • Cause 2: Column Overload: Injecting too much sample mass can lead to peak tailing.[14][15]

      • Solution: Reduce the injection volume or the sample concentration.[13][16]

  • Peak Fronting:

    • Cause 1: Column Overload: Injecting a high concentration of the sample can lead to peak fronting.[15][17]

      • Solution: Dilute the sample.[13][16]

    • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[16][17]

      • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[16]

Frequently Asked Questions (FAQs)

  • What are the typical pKa values for aminobenzoic acid isomers, and why are they important for HPLC?

    The pKa values are crucial for understanding how the isomers will behave at different mobile phase pH values. There are two relevant pKa values for each isomer: one for the carboxylic acid group and one for the protonated amino group.

    IsomerpKa (Carboxylic Acid)pKa (Protonated Amine)
    ortho-Aminobenzoic acid~2.1~4.9
    meta-Aminobenzoic acid~3.1[18]~4.8
    para-Aminobenzoic acid~2.4[19]~4.9[19][20]
    (Note: These are approximate values and can vary slightly depending on the literature source and experimental conditions.)[18]

    By knowing these pKa values, you can select a mobile phase pH that will ensure the isomers are in a specific ionization state (e.g., mostly neutral, partially ionized, or fully ionized) to maximize the differences in their interactions with the stationary phase.[7]

  • Can I use a single HPLC method for all three aminobenzoic acid isomers?

    Yes, the goal of method development for these compounds is typically to find a single isocratic or gradient method that can baseline-resolve all three isomers.[12] Mixed-mode chromatography is particularly well-suited for this purpose.[1][4]

  • What are some common pitfalls to avoid when developing an HPLC method for these isomers?

    • Neglecting pH control: Failing to use a buffer or operating at a pH close to the pKa of the analytes can lead to poor reproducibility and peak shape.[5][6]

    • Using an inappropriate column: Relying solely on a standard C18 column without exploring other stationary phase chemistries can make achieving separation very difficult.

    • Overlooking sample solvent effects: Dissolving the sample in a strong solvent can ruin the peak shape of early eluting peaks.

    • Not allowing for sufficient column equilibration: When changing mobile phases, especially those with different pH values or buffer systems, it is crucial to allow the column to fully equilibrate to ensure reproducible retention times.

Visualizing the Method Development Workflow

A systematic approach is essential for successfully developing a robust HPLC method for aminobenzoic acid isomers.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Separation Goal: Baseline resolution of o, m, p isomers Col_Select Select Column: Mixed-Mode or Phenyl-Hexyl Start->Col_Select MP_Screen Screen Mobile Phase: - ACN vs. MeOH - pH 2.5, 4.0, 5.5 Col_Select->MP_Screen FineTune_pH Fine-tune pH around best screening result MP_Screen->FineTune_pH Partial Separation Opt_Org Optimize % Organic for k' = 2-10 FineTune_pH->Opt_Org Opt_Buffer Optimize Buffer Concentration (10-50 mM) Opt_Org->Opt_Buffer Check_Rs Check Resolution (Rs > 1.5) & Peak Shape (As < 1.5) Opt_Buffer->Check_Rs Check_Rs->FineTune_pH Poor Result Robustness Robustness Testing: Small changes in pH, %B Check_Rs->Robustness Good Result Final_Method Final Method Robustness->Final_Method

Caption: A systematic workflow for developing an HPLC method for aminobenzoic acid isomers.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Labmate Online. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Journal of Chromatographic Science. (2007, May 1). Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC. Oxford Academic. Retrieved from [Link]

  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]

  • wisdomlib. (2025, July 31). Organic modifiers: Significance and symbolism. Retrieved from [Link]

  • PMC. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Retrieved from [Link]

  • PubMed. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]

  • LCGC International. (2022, April 15). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • YouTube. (2016, March 4). Reversed Phase HPLC 12 - The Organic Modifier. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various... Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Fiveable. (2025, August 15). P-Aminobenzoic Acid Definition. Retrieved from [Link]

  • Chromatography Today. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chromservis. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from [Link]

  • Taylor & Francis Online. (2006, October 23). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link]

  • Chrom Tech. (2026, March 10). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Agilent. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Chrom Tech. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 2-[(1-Carboxyethyl)amino]benzoic acid: A Comparative Guide to Solvent Selection and Acquisition Strategies

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly polar, multifunctional small molecules. The compound 2-[(1-Carboxyethyl)amino]benzoic acid (also known as N-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly polar, multifunctional small molecules. The compound 2-[(1-Carboxyethyl)amino]benzoic acid (also known as N-(1-carboxyethyl)anthranilic acid) presents a unique analytical case. Featuring an anthranilic acid core substituted with a chiral 1-carboxyethyl group, this molecule contains two carboxylic acid moieties and a secondary amine.

Anthranilic acid derivatives are privileged scaffolds in drug development, frequently utilized in the synthesis of anti-inflammatory agents and modulators for metabolic syndrome[1][2]. Accurate 1H NMR characterization is critical for confirming successful N-alkylation and assessing purity. However, the molecule's propensity for strong inter- and intramolecular hydrogen bonding dictates that spectral quality is heavily dependent on the experimental workflow—specifically, solvent selection.

This guide objectively compares NMR solvent systems and provides a self-validating experimental protocol to ensure authoritative spectral assignments.

The Comparison: Solvent Systems for NMR Analysis

The primary challenge in analyzing dicarboxylic acids with secondary amines is overcoming intermolecular aggregation (dimerization), which leads to severe line broadening and poor signal-to-noise (S/N) ratios. We compare three standard deuterated solvents to determine the optimal environment for this molecule.

Alternative A: DMSO- d6​ (The Gold Standard)

Dimethyl sulfoxide- d6​ is the premier choice for anthranilic acid derivatives[1]. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular carboxylic acid dimers, yielding sharp, well-resolved aromatic and aliphatic signals. Furthermore, it prevents the chemical exchange of the secondary amine (NH) proton with the solvent, allowing it to be observed. The NH proton typically appears significantly downfield due to a stable intramolecular hydrogen bond with the ortho-carbonyl oxygen[3].

Alternative B: CD 3​ OD (The Protic Alternative)

Methanol- d4​ provides excellent solubility but introduces rapid deuterium exchange. The labile protons (-COOH and -NH) are immediately replaced by deuterium, rendering them invisible in the 1H NMR spectrum. While this can simplify the spectrum by removing broad exchangeable signals, it eliminates critical structural information necessary for confirming the secondary amine's integrity.

Alternative C: CDCl 3​ (The Non-Polar Baseline)

Chloroform- d is highly discouraged for this molecule. The lack of solvent polarity fails to disrupt intermolecular hydrogen bonding, resulting in poor solubility, extreme line broadening, and unassignable spectra.

Table 1: Quantitative Comparison of Solvent Performance
Solvent SystemSolubilityLabile Proton Visibility (-NH, -COOH)Aromatic ResolutionOverall Recommendation
DMSO- d6​ High (>50 mg/mL)Excellent (Sharp NH, broad COOH)Excellent (Resolved J-couplings)Optimal
CD 3​ OD High (>50 mg/mL)Invisible (H/D Exchange)GoodAcceptable (for simplification)
CDCl 3​ Low (<5 mg/mL)Poor / BroadPoor (Aggregated)Not Recommended

Experimental Workflow & Logical Decision Matrix

To guarantee scientific integrity, the NMR acquisition must follow a logical progression. Below is the decision matrix for solvent selection and the subsequent analytical steps required to achieve a fully assigned spectrum.

Workflow Sample 2-[(1-Carboxyethyl)amino] benzoic acid Solvent Solvent Selection Sample->Solvent DMSO DMSO-d6 (Optimal) Solvent->DMSO High Sol. MeOD CD3OD (Protic) Solvent->MeOD H-D Exch. CDCl3 CDCl3 (Poor) Solvent->CDCl3 Low Sol. Acq Acquire 1D 1H NMR (400 MHz, 298K) DMSO->Acq MeOD->Acq Validate Integration & Resolution Check Acq->Validate Pass Assign Peaks (Self-Validated) Validate->Pass Resolves Fail Acquire 2D NMR (COSY/HSQC) Validate->Fail Overlaps Fail->Pass

Figure 1: Decision matrix and workflow for the NMR characterization of anthranilic acids.

Expected 1H NMR Spectral Assignments (in DMSO- d6​ )

When utilizing DMSO- d6​ , the electron-donating nature of the secondary amine and the electron-withdrawing nature of the carboxylic acid create a highly predictable, distinct splitting pattern on the 1,2-disubstituted aromatic ring[4]. The aliphatic region is characterized by an A 3​ X spin system generated by the chiral 1-carboxyethyl group.

Table 2: 1H NMR Peak Assignments (400 MHz, DMSO- d6​ , 298K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Explanation
12.50 – 13.00 br s2H2 × -COOHHighly deshielded acidic protons. Broadened due to intermediate exchange rates with trace water in DMSO.
8.30 d (J = 7.5 Hz)1H-NH-Deshielded by a strong intramolecular hydrogen bond with the ortho-carboxyl group.
7.85 dd (J = 8.0, 1.5 Hz)1HAr-H (C6)Ortho to the carboxyl group; strongly deshielded by the magnetic anisotropy of the C=O bond.
7.35 ddd (J = 8.0, 7.5, 1.5 Hz)1HAr-H (C4)Meta to the amine, para to the carboxyl group. Appears as a distinct triplet of doublets.
6.75 d (J = 8.5 Hz)1HAr-H (C3)Ortho to the secondary amine; highly shielded by the nitrogen's lone pair resonance donation.
6.60 t (J = 7.5 Hz)1HAr-H (C5)Para to the amine; shielded by resonance effects.
4.20 dq (J = 7.5, 7.0 Hz)1H-CH-The chiral methine proton. Deshielded by the adjacent amine and carboxyl groups; split by the adjacent methyl group and NH proton.
1.45 d (J = 7.0 Hz)3H-CH 3​ Split into a clean doublet by the adjacent methine proton.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, follow this step-by-step methodology. This protocol is designed as a self-validating system; failure at the validation step indicates sample preparation errors rather than instrumental faults.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of 2-[(1-Carboxyethyl)amino]benzoic acid.

  • Dissolve the analyte in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal reference).

    • Causality: This concentration (~0.1 M) is the "sweet spot" for 1D 1H NMR. It ensures a high S/N ratio within 16 scans while remaining dilute enough to prevent viscosity-induced line broadening.

Step 2: Instrument Tuning and Shimming
  • Insert the NMR tube into a 400 MHz or 600 MHz spectrometer.

  • Lock onto the deuterium signal of DMSO.

  • Perform automated gradient shimming (e.g., TopShim).

    • Causality: Perfect shimming is non-negotiable here. The meta-coupling of the aromatic protons (J = 1.5 Hz) will only be resolved if the TMS linewidth at half-height is <1.0 Hz.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Causality: The methyl protons relax quickly, but the isolated aromatic protons relax slower. A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) for all spins, guaranteeing that the integration ratios are quantitatively accurate.

  • Spectral Width (SW): Set to 15 ppm .

    • Causality: Standard 10 ppm windows will cut off the carboxylic acid protons. Expanding to 15 ppm ensures the -COOH signals at ~12.5 ppm are captured.

  • Scans (NS): 16 to 64.

Step 4: Processing & System Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase the spectrum manually to ensure symmetrical peak bases, and apply a polynomial baseline correction.

  • Self-Validation Check: Integrate the isolated doublet at 1.45 ppm (-CH 3​ ) and set its value to exactly 3.00 . Next, check the integral of the doublet of doublets at 7.85 ppm (Ar-H).

    • Pass Criteria: The Ar-H integral must read between 0.95 and 1.05 .

    • Fail Criteria: If the Ar-H integral is <0.90, your relaxation delay (D1) was too short. If it is >1.10, you likely have a co-eluting impurity hidden under the aromatic signal, necessitating 2D NMR (COSY/HSQC) to resolve the overlap.

References

  • In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model PubMed Central (PMC)[Link]

  • Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives International Journal of Drug Development and Research [Link]

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives SciSpace[Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid Asian Publication Corporation[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting FTIR Spectra of Aminobenzoic Acids

For researchers and professionals in drug development and materials science, the ability to rapidly and accurately distinguish between the positional isomers of aminobenzoic acid is a critical analytical skill. These iso...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the ability to rapidly and accurately distinguish between the positional isomers of aminobenzoic acid is a critical analytical skill. These isomers—2-aminobenzoic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para)—share the same molecular formula (C₇H₇NO₂) but exhibit profoundly different physicochemical properties due to the relative positions of their amino (-NH₂) and carboxylic acid (-COOH) functional groups.[1] Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to generate a unique vibrational "fingerprint" for each isomer, enabling their unambiguous identification.

This guide provides an in-depth comparison of the FTIR spectra of aminobenzoic acid isomers, grounded in the principles of vibrational spectroscopy and supported by established experimental protocols. We will explore the causal relationships between molecular structure and spectral features, offering field-proven insights to enhance your analytical confidence.

Fundamental Principles: Vibrational Signatures of Aminobenzoic Acids

The infrared spectrum of an aminobenzoic acid is dominated by the vibrational modes of its three key components: the carboxylic acid group, the amino group, and the disubstituted benzene ring. In the solid state, these molecules often exist as zwitterions (e.g., ⁺H₃N-C₆H₄-COO⁻), which significantly influences the observed frequencies, particularly of the acid and amine groups.[2]

  • -NH₂ (Amino) Group: Expect to see N-H stretching vibrations, typically appearing as a pair of bands in the 3500-3300 cm⁻¹ region for a primary amine.[3] Hydrogen bonding can cause these bands to broaden and shift.

  • -COOH (Carboxylic Acid) Group: This group is responsible for two highly characteristic absorptions: a very broad O-H stretch from 3300-2500 cm⁻¹ (often overlapping with C-H stretches) and an intense C=O (carbonyl) stretch between 1720-1670 cm⁻¹.[1][4] The zwitterionic form will show carboxylate (COO⁻) stretches instead of the C=O and O-H bands.

  • Aromatic Ring: Look for aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching modes in the 1625-1450 cm⁻¹ region, and crucial C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ "fingerprint" region.[5] The pattern of these out-of-plane bending bands is highly diagnostic of the substitution pattern (ortho, meta, or para).[6]

Experimental Protocol: A Self-Validating System for High-Quality Spectra

Trustworthy data begins with a robust and reproducible experimental protocol. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.[1][7] Adherence to this protocol ensures spectral integrity and minimizes artifacts.

Step-by-Step Methodology for KBr Pellet Preparation
  • Moisture Removal: Rigorously dry the spectroscopic grade KBr powder and the agate mortar and pestle in an oven (e.g., at 100-110°C for several hours) to eliminate water, which absorbs strongly in the IR region.[8][9] Store in a desiccator until use.

  • Sample Preparation: Weigh approximately 1-2 mg of the aminobenzoic acid sample and 100-200 mg of the dried KBr.[1]

  • Grinding and Mixing: First, grind the aminobenzoic acid sample alone in the agate mortar to a very fine powder.[9][10] This is crucial to prevent scattering effects (the Christiansen effect) that can distort peak shapes.[9][10] Then, add the KBr and mix gently but thoroughly to ensure the sample is uniformly dispersed within the KBr matrix.[9]

  • Pellet Formation: Transfer the homogenous powder mixture to a pellet-forming die. Assemble the die and press it in a hydraulic press under high pressure (e.g., 8-10 metric tons) for 1-2 minutes.[1][11] A successful pellet will be thin and translucent or transparent.[9]

  • Data Acquisition:

    • Place a "blank" KBr pellet (containing no sample) in the FTIR spectrometer's sample holder and run a background scan.[7][8] This corrects for atmospheric CO₂ and water vapor, as well as any scattering losses from the KBr itself.[7][8]

    • Replace the blank with your sample pellet.

    • Acquire the sample spectrum over the desired range, typically 4000 to 400 cm⁻¹.

Comparative Spectral Analysis of o-, m-, and p-Aminobenzoic Acid

The key to distinguishing the three isomers lies in how the proximity of the -NH₂ and -COOH groups influences hydrogen bonding and the vibrational modes of the aromatic ring.

Key Distinguishing Features:
  • Ortho-Aminobenzoic Acid (Anthranilic Acid): The adjacent -NH₂ and -COOH groups facilitate strong intramolecular hydrogen bonding.[12][13][14] This has two major consequences:

    • N-H and O-H Stretching Region: The N-H stretching bands (~3480, ~3370 cm⁻¹) are often sharper compared to the other isomers. The O-H stretch of the carboxylic acid is still broad but its features are heavily influenced by the internal H-bond.

    • C=O Stretching Region: The carbonyl (C=O) peak is shifted to a lower wavenumber (~1670-1680 cm⁻¹) compared to the meta and para isomers.[1] This shift is a direct result of the intramolecular hydrogen bond weakening the C=O double bond.

  • Meta-Aminobenzoic Acid: The functional groups are too far apart for intramolecular hydrogen bonding. Instead, strong intermolecular hydrogen bonds dominate, often forming zwitterionic structures in the solid state.[2][15]

    • N-H and O-H/NH₃⁺ Stretching Region: This region can be complex. If zwitterionic, broad absorptions from the -NH₃⁺ group will be present in the ~3100-2600 cm⁻¹ range, overlapping with the carboxylic O-H stretch.[2] If neutral, distinct N-H stretches will appear around 3400-3300 cm⁻¹.[1]

    • C=O vs. COO⁻ Stretching: The presence of a strong C=O stretch around 1690 cm⁻¹ indicates the neutral form.[1] The presence of strong asymmetric (~1590 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate (COO⁻) stretches, and the absence of a distinct C=O peak, is strong evidence for the zwitterionic form.[2]

    • Aromatic C-H Bending: Meta-disubstituted rings typically show characteristic C-H out-of-plane bending bands between 810-750 cm⁻¹ and often a strong ring bending peak near 690 cm⁻¹.[6]

  • Para-Aminobenzoic Acid (PABA): Like the meta isomer, PABA relies on intermolecular hydrogen bonding. It readily forms extensive hydrogen-bonded networks, often in a zwitterionic state.[16][17]

    • N-H and O-H/NH₃⁺ Stretching Region: Similar to the meta isomer, the structure in this region depends on whether the molecule is neutral or zwitterionic. Bands at 3329 and 3230 cm⁻¹ have been attributed to the primary amine N-H bonds in some forms.[18]

    • C=O vs. COO⁻ Stretching: The key differentiator is often the carboxylate group. In its zwitterionic form, PABA shows characteristic asymmetric and symmetric stretching of the carboxylate group (e.g., ~1533 and 1409 cm⁻¹).[18]

    • Aromatic C-H Bending: Para-disubstituted rings give a very characteristic and often strong single C-H out-of-plane bending absorption in the 850-800 cm⁻¹ range.[6][19] The presence of a strong band in this region is a powerful indicator for the para isomer.

Summary of Key Vibrational Frequencies
Vibrational Mode2-Aminobenzoic (Ortho)3-Aminobenzoic (Meta)4-Aminobenzoic (Para)
N-H Stretch ~3480, ~3370 cm⁻¹[1]~3400-3300 cm⁻¹[1]~3329, ~3230 cm⁻¹[18]
O-H Stretch (Acid) ~3000-2500 cm⁻¹ (Broad)[1]~3100-2500 cm⁻¹ (Broad)[1]Broad, often obscured by zwitterion bands
C=O Stretch (Acid) ~1670-1680 cm⁻¹[1]~1690 cm⁻¹[1]Often absent; see COO⁻
COO⁻ Asymm. Stretch (Less common)~1590 cm⁻¹~1533 cm⁻¹[18]
N-H Bend ~1615 cm⁻¹[1]~1620 cm⁻¹[1]Overlapped with C=C region
C=C Stretch (Aromatic) ~1580, ~1560 cm⁻¹[1]~1585 cm⁻¹~1600 cm⁻¹
C-H Out-of-Plane Bend ~750 cm⁻¹ (Ortho pattern)~750-810 cm⁻¹ (Meta pattern)[6]~800-850 cm⁻¹ (Para pattern)[6][19]

Note: The listed values are approximate and can vary based on sample preparation, crystallinity, and instrumentation.

Visualization of the Identification Workflow

To systematize the identification process, the following logical workflow can be applied. This decision-making diagram guides the analyst from the most prominent spectral features to a conclusive identification.

FTIR_Isomer_Identification start Analyze FTIR Spectrum (4000-400 cm⁻¹) check_CO Examine Carbonyl Region (1720-1650 cm⁻¹) start->check_CO co_low Strong C=O peak at low frequency (~1670 cm⁻¹)? check_CO->co_low ortho_isomer Likely Ortho-Isomer (Intramolecular H-Bonding) co_low->ortho_isomer  Yes check_ch_bend Examine Aromatic C-H Out-of-Plane Bending Region (900-700 cm⁻¹) co_low->check_ch_bend  No (C=O is higher or absent) confirm Confirm with other regions (N-H, C=C stretches) ortho_isomer->confirm para_pattern Strong, single band ~850-800 cm⁻¹? check_ch_bend->para_pattern ch_bend_pattern What is the bending pattern? meta_pattern Bands at ~810-750 cm⁻¹ and/or ~690 cm⁻¹? para_pattern->meta_pattern  No para_isomer Likely Para-Isomer para_pattern->para_isomer  Yes meta_isomer Likely Meta-Isomer meta_pattern->meta_isomer  Yes meta_pattern->confirm  Unclear para_isomer->confirm meta_isomer->confirm

Sources

Validation

Comparative Analysis of Aminonitrobenzoic Acid Isomers: Physicochemical Profiling and Synthetic Utility in Drug Development

Aminonitrobenzoic acids (ANBAs) represent a highly versatile class of aromatic building blocks characterized by the presence of three distinct functional groups: a carboxylic acid (-COOH), an amino group (-NH2), and a ni...

Author: BenchChem Technical Support Team. Date: March 2026

Aminonitrobenzoic acids (ANBAs) represent a highly versatile class of aromatic building blocks characterized by the presence of three distinct functional groups: a carboxylic acid (-COOH), an amino group (-NH2), and a nitro group (-NO2) on a single benzene ring. The relative positional arrangement of these groups dictates the molecule's electronic landscape, reactivity, and biological target engagement.

For drug development professionals and synthetic chemists, selecting the correct ANBA isomer is not merely a matter of substitution; it is a strategic decision that impacts downstream synthetic viability and pharmacological efficacy. This guide provides an objective, data-driven comparison of the most prominent aminonitrobenzoic acid isomers, detailing their physicochemical properties, mechanistic behavior, and validated experimental workflows.

Electronic Causality and Structural Mechanics

The positional differences of the electron-withdrawing nitro group and the electron-donating amino group fundamentally alter the physicochemical properties of ANBA isomers. This electronic push-pull system governs both the acidity of the carboxyl group and the nucleophilicity of the amine.

  • Acidity (pKa) Modulation: The proximity of the nitro group to the carboxylic acid is the primary driver of acidity. For example, in 5-amino-2-nitrobenzoic acid , the strongly electron-withdrawing nitro group is positioned ortho to the carboxylic acid. This proximity maximizes the inductive effect, stabilizing the carboxylate anion post-deprotonation and resulting in a highly acidic pKa of 2.28 1. Conversely, in 2-amino-5-nitrobenzoic acid , the electron-donating amino group is ortho to the carboxyl group, which destabilizes the conjugate base through resonance, raising the pKa to approximately 4.08.

  • Nucleophilic Reactivity: The nucleophilicity of the amino group is inversely proportional to its proximity to the nitro group. Isomers where the amino and nitro groups are para to each other (e.g., 2-amino-5-nitrobenzoic acid) exhibit significant resonance delocalization of the nitrogen lone pair into the nitro group, reducing the amine's nucleophilicity. This necessitates harsher conditions (e.g., refluxing with acetic anhydride) during amide coupling or cyclization reactions.

Quantitative Physicochemical Comparison

To facilitate optimal reagent selection, the following table summarizes the key experimental and physicochemical data for the most utilized ANBA isomers 23.

IsomerCAS NumberMelting Point (°C)Solubility ProfilepKaPrimary Utility
2-Amino-5-nitrobenzoic acid 616-79-5270 (dec.)Insoluble in H₂O; Soluble in DMSO~4.08Quinazolinone & heterocycle scaffold
5-Amino-2-nitrobenzoic acid 13280-60-9236-238Soluble in DMSO, Methanol2.28Protease inhibitor, Azo dye synthesis
4-Amino-3-nitrobenzoic acid 1588-83-6284 (dec.)Soluble in DMSO, DMFN/ATrans-sialidase inhibitor (Chagas)
2-Amino-4-nitrobenzoic acid 619-17-0257 (dec.)Insoluble in H₂O; Soluble in EtOH~3.95Analytical reagent, Pigment precursor

Biological Activity and Target Engagement

Beyond their role as synthetic intermediates, specific ANBA isomers have demonstrated direct biological activity, making them valuable starting points for structure-activity relationship (SAR) studies 4.

  • 4-Amino-3-nitrobenzoic acid: Identified as a potent inhibitor of the Trypanosoma cruzi trans-sialidase enzyme (exhibiting up to 77% inhibition in standard assays). The adjacent amino and nitro groups are hypothesized to mimic the transition state of the natural sialic acid substrate, making it a critical lead compound for Chagas disease therapeutics.

  • 5-Amino-2-nitrobenzoic acid: Functions as a competitive inhibitor of serine proteases, including chymotrypsin and elastase. The highly acidic carboxylate group (pKa 2.28) ensures the molecule is fully ionized at physiological pH, allowing for strong electrostatic interactions with the positively charged residues in the protease active site.

G Root Aminonitrobenzoic Acid Isomers Iso1 4-Amino-3-nitrobenzoic acid Root->Iso1 Iso2 5-Amino-2-nitrobenzoic acid Root->Iso2 Iso3 2-Amino-5-nitrobenzoic acid Root->Iso3 App1 Trans-sialidase Inhibition Iso1->App1 App2 Protease Inhibition Iso2->App2 App3 Heterocycle Synthesis Iso3->App3

Divergent therapeutic applications and target pathways of key aminonitrobenzoic acid isomers.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, researchers can ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of Quinazolinone Scaffolds from 2-Amino-5-nitrobenzoic Acid

The ortho-relationship of the amino and carboxylic acid groups in 2-amino-5-nitrobenzoic acid makes it the premier isomer for synthesizing quinazolinone cores—a privileged scaffold in oncology (e.g., PARP inhibitors).

Causality Note: Acetic anhydride is utilized here in a dual capacity: as the reaction solvent and the acylating agent. The elevated temperature is required to overcome the reduced nucleophilicity of the amine caused by the para-nitro group.

Step-by-Step Methodology:

  • Acylation: Suspend 10 mmol of 2-amino-5-nitrobenzoic acid in 15 mL of acetic anhydride in a round-bottom flask.

  • Reflux: Heat the mixture to reflux (140 °C) under an inert argon atmosphere for 3 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 9:1 DCM:MeOH). Validation: Complete disappearance of the highly fluorescent starting material spot under 254 nm UV light confirms total conversion to the N-acetylated intermediate.

  • Cyclization: Cool the reaction mixture to 80 °C and add primary amine (12 mmol) dropwise. Continue heating for an additional 4 hours to drive the dehydration and ring closure.

  • Isolation: Pour the cooled mixture over crushed ice. Filter the resulting precipitate, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure quinazolinone derivative.

G A 2-Amino-5-nitrobenzoic Acid B Acylation (Acetic Anhydride) A->B C N-acetylated Intermediate B->C D Intramolecular Cyclization C->D E Quinazolinone Scaffold D->E

Workflow for the synthesis of quinazolinone scaffolds from 2-amino-5-nitrobenzoic acid.
Protocol B: High-Throughput Enzymatic Inhibition Assay (Trans-sialidase)

To evaluate the biological efficacy of 4-amino-3-nitrobenzoic acid, a standardized microdilution enzymatic assay is employed.

Causality Note: DMSO is strictly limited to a final concentration of <1% v/v in the assay buffer. Higher concentrations of DMSO can cause conformational denaturation of the trans-sialidase enzyme, leading to false-positive inhibition metrics.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-3-nitrobenzoic acid in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Dilution: Perform serial two-fold dilutions of the isomer in the assay buffer (50 mM HEPES, pH 7.4) in a 96-well microtiter plate.

  • Inoculation: Add the recombinant Trypanosoma cruzi trans-sialidase enzyme (final concentration 10 nM) to each well. Incubate at 25 °C for 15 minutes to allow for steady-state inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., MU-NANA).

  • Self-Validation Checkpoint (Kinetics): Measure fluorescence continuously for 30 minutes (Ex: 360 nm / Em: 440 nm). Validation: The uninhibited control wells must display a linear increase in fluorescence over the 30-minute window. Non-linear kinetics indicate substrate depletion or enzyme degradation, invalidating the assay.

  • Analysis: Calculate the IC50 by plotting the fractional velocity against the logarithmic concentration of the isomer.

References

  • National Center for Biotechnology Information (PubChem). "4-Nitroanthranilic acid (2-Amino-4-nitrobenzoic acid) - CID 12076." Available at: [Link]

  • MDPI. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Available at:[Link]

Sources

Comparative

2-[(1-Carboxyethyl)amino]benzoic acid vs. para-aminobenzoic acid biological activity

Comparative Biological Activity: 2-[(1-Carboxyethyl)amino]benzoic acid vs. para-Aminobenzoic Acid As drug development professionals and biochemical researchers navigate the vast chemical space of aminobenzoic acids, dist...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity: 2-[(1-Carboxyethyl)amino]benzoic acid vs. para-Aminobenzoic Acid

As drug development professionals and biochemical researchers navigate the vast chemical space of aminobenzoic acids, distinguishing between structural isomers and their functionalized derivatives is critical. While para-aminobenzoic acid (PABA) is a universally recognized, naturally occurring metabolic precursor, 2-[(1-Carboxyethyl)amino]benzoic acid (CEABA) —an N-alkylated derivative of ortho-aminobenzoic acid (anthranilic acid)—occupies a distinctly different pharmacological niche.

This guide provides an objective, data-driven comparison of their biological activities, structural causalities, and the experimental methodologies used to validate their performance in vitro.

Structural and Mechanistic Divergence

The biological activity of an aminobenzoic acid is fundamentally dictated by the positional isomerism of its amine group and the degree of steric hindrance surrounding it.

para-Aminobenzoic Acid (PABA): The Metabolic Substrate PABA is an essential building block in the de novo biosynthesis of folate in bacteria, fungi, and plants. Its biological activity is almost exclusively defined by its role as a highly specific substrate for Dihydropteroate Synthase (DHPS) . The para-positioned primary amine is unhindered and highly nucleophilic, allowing it to execute a precise nucleophilic attack on 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)[1]. Because humans lack DHPS, this pathway is a classic, highly selective antimicrobial target exploited by sulfonamide drugs[2].

2-[(1-Carboxyethyl)amino]benzoic acid (CEABA): The Inhibitory Scaffold CEABA diverges from PABA in three critical ways:

  • Ortho-Substitution: The amine and carboxylate groups are adjacent, enabling intramolecular hydrogen bonding that rigidifies the molecule.

  • N-Alkylation: The amine is secondary, substituted with a 1-carboxyethyl group (an alanine moiety), which introduces a chiral center and significant steric bulk.

  • Dicarboxylic Nature: The presence of a second carboxylic acid drastically alters its pKa, solubility, and electrostatic profile.

Because of this steric bulk and altered electrostatics, CEABA cannot bind to the DHPS active site. Instead, anthranilic acid derivatives like CEABA act as "privileged scaffolds" in medicinal chemistry. They are frequently utilized to design targeted inhibitors for aldo-keto reductases, viral polymerases, and phosphodiesterases, or to act as transition metal chelators in metalloenzyme modulation[3].

Pathway DHPP DHPP (Pterin Precursor) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA PABA (para-aminobenzoic acid) PABA->DHPS Nucleophilic Attack CEABA CEABA (N-alkylated ortho-derivative) CEABA->DHPS Blocked NoReaction Steric Exclusion (No Binding) CEABA->NoReaction DHP Dihydropteroate (Folate Precursor) DHPS->DHP Condensation

Metabolic divergence: PABA serves as a DHPS substrate, whereas CEABA is sterically excluded.

Quantitative Profiling & Pharmacological Data

To objectively compare these compounds, we must look at their physicochemical properties and their primary modes of action. The addition of the 1-carboxyethyl group in CEABA transforms the molecule from a simple metabolic intermediate into a peptidomimetic dicarboxylic acid.

Table 1: Physicochemical and Pharmacological Comparison

Featurepara-Aminobenzoic Acid (PABA)2-[(1-Carboxyethyl)amino]benzoic acid (CEABA)
Isomeric Core para-aminobenzoic acidortho-aminobenzoic acid (Anthranilic acid)
Amine Substitution Primary (-NH2)Secondary, N-alkylated (-NH-CH(CH3)-COOH)
Acidic Groups MonocarboxylicDicarboxylic
Primary Biological Role Essential metabolic precursor (Folate)Synthetic inhibitor scaffold / Metal chelator
DHPS Affinity High (Natural Substrate)Negligible (Sterically hindered)
Key Target Classes Dihydropteroate Synthase (DHPS)Aldo-keto reductases, Phosphodiesterases[3]

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these compounds, researchers must employ orthogonal assays that account for both target-specific binding and broader phenotypic effects. The following protocols are designed as self-validating systems, ensuring that causality can be directly traced to the compound's structure.

Protocol 1: Orthogonal DHPS Competitive Binding Assay

Rationale: This assay definitively proves that the N-alkylation and ortho-positioning in CEABA abolish the folate pathway activity seen with PABA. System Validation: Recombinant S. pneumoniae DHPS is used. Sulfamethoxazole serves as a positive control for competitive inhibition, while a vehicle-only baseline establishes the Vmax.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 5 mM DTT. Causality: Mg2+ is strictly required to coordinate the pyrophosphate leaving group of DHPP during the condensation reaction[2].

  • Enzyme Priming: Incubate 50 nM recombinant DHPS with 10 μM DHPP for 5 minutes at 37°C. Causality: DHPS follows an ordered binding mechanism; DHPP must occupy the active site before the aminobenzoate binding pocket fully forms[2].

  • Substrate/Inhibitor Introduction: Introduce 1 μM of [14C]-labeled PABA alongside varying titrations (0.1 μM to 100 μM) of CEABA (test compound) or Sulfamethoxazole (control).

  • Quenching: Terminate the reaction after 15 minutes by adding 10% trichloroacetic acid to precipitate the enzyme.

  • Quantification: Isolate the radiolabeled dihydropteroate product via strong anion-exchange chromatography. Quantify the product formation using liquid scintillation counting to determine the IC50 of the test compounds.

Protocol 2: Phenotypic Antimicrobial & Cytotoxicity Screening

Rationale: Because anthranilic acid derivatives often exhibit off-target or novel inhibitory bioactivities[3], a phenotypic screen is required to assess CEABA's broader biological impact independent of the folate pathway.

  • Strain Preparation: Seed wild-type E. coli and a DHPS-knockout E. coli mutant (rescued with exogenous thymidine and methionine) in Mueller-Hinton broth at 5 × 10^4 CFU/well in a 96-well microtiter plate. Causality: Testing against the rescued knockout strain differentiates DHPS-specific toxicity from general, off-target cytotoxicity.

  • Compound Dilution: Prepare serial dilutions of PABA, CEABA, and Ampicillin (assay control) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity.

  • Incubation: Incubate the plates at 37°C for 18 hours under aerobic conditions.

  • Readout: Measure the optical density at 600 nm (OD600) using a microplate reader to calculate the Minimum Inhibitory Concentration (MIC) for each compound.

Workflow cluster_assays Self-Validating Assay System Start Compound Library: PABA vs. CEABA Assay1 In Vitro DHPS Binding Assay Start->Assay1 Assay2 Phenotypic Antimicrobial MIC Start->Assay2 Assay3 Targeted Enzyme Panel (AKR, PDE, Kinases) Start->Assay3 Result1 Folate Pathway Validation Assay1->Result1 Result2 Growth Inhibition Readout Assay2->Result2 Result3 Off-Target / Novel Bioactivity Assay3->Result3

Parallel screening workflow evaluating metabolic incorporation versus novel inhibitory bioactivity.

Conclusion

The biological activities of PABA and CEABA highlight the profound impact of structural isomerism and functionalization. PABA is a strict, highly optimized biological substrate governed by its unhindered para-amine. Conversely, 2-[(1-Carboxyethyl)amino]benzoic acid utilizes its ortho-geometry and bulky, chiral N-alkylation to intentionally evade primary metabolic pathways, serving instead as a versatile, rigid peptidomimetic scaffold for the targeted inhibition of complex enzymes.

References

  • Vinnicombe, H. G., & Derrick, J. P. (1999). Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. Biochemical and Biophysical Research Communications.[Link]

  • Griffith, W. P., et al. (2015). Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum. ACS Chemical Biology.[Link]

  • Kaur, A., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-[(1-Carboxyethyl)amino]benzoic Acid

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity of synthesized 2-[(1-Carboxyethyl)amino]benzoic acid (Molecular Formula: C₁₀H₁₁NO₄, Molecular Weight: 2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity of synthesized 2-[(1-Carboxyethyl)amino]benzoic acid (Molecular Formula: C₁₀H₁₁NO₄, Molecular Weight: 209.20 g/mol ). We will move beyond procedural lists to explore the causality behind our analytical choices, ensuring a self-validating and scientifically sound approach to purity confirmation.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthesis. A common route to 2-[(1-Carboxyethyl)amino]benzoic acid involves the N-alkylation of 2-aminobenzoic acid with a derivative of propanoic acid, such as 2-bromopropanoic acid.

cluster_reactants Starting Materials cluster_products Products & By-products 2_aminobenzoic 2-Aminobenzoic Acid target 2-[(1-Carboxyethyl)amino]benzoic acid (Target Compound) 2_aminobenzoic->target + Base, Heat impurity1 Unreacted 2-Aminobenzoic Acid 2_aminobenzoic->impurity1 Incomplete Reaction 2_bromopropanoic 2-Bromopropanoic Acid 2_bromopropanoic->target impurity2 Dialkylated Product target->impurity2 Over-alkylation

Caption: Plausible synthetic route and potential impurities.

This reaction pathway immediately highlights potential impurities we must screen for:

  • Unreacted Starting Materials: Residual 2-aminobenzoic acid.

  • Side-Products: Di-alkylation products where the carboxylic acid of another 2-aminobenzoic acid molecule is alkylated.

  • Isomers: If the starting material was racemic 2-bromopropanoic acid, the product will be a racemic mixture. While not an impurity in the traditional sense, resolving and quantifying enantiomers is crucial if stereochemistry is important for the final application. For this guide, we will focus on chemical purity.

An effective validation strategy, therefore, must not only confirm the presence of the target molecule but also definitively quantify or limit the presence of these anticipated, and any unanticipated, impurities. This necessitates an orthogonal approach, using multiple techniques that measure different chemical properties.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for purity assessment, offering high resolution and quantitative accuracy.[1] For a molecule like ours with both polar functional groups (-COOH, -NH) and a non-polar aromatic ring, Reversed-Phase HPLC (RP-HPLC) is the logical choice. The non-polar stationary phase will interact with the benzene ring, while the polar mobile phase will elute the compounds, separating them based on their relative polarity.

Causality in Method Development:
  • Column Choice: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is the standard for RP-HPLC due to its versatility and robustness in separating a wide range of moderately polar compounds.[2]

  • Mobile Phase: A gradient elution using an acidified water/acetonitrile mixture is optimal. The acid (e.g., 0.1% formic or trifluoroacetic acid) serves a critical purpose: it protonates the carboxyl groups and the secondary amine, suppressing their ionization. This ensures consistent interaction with the stationary phase and results in sharp, symmetrical peaks. Without the acid, peak tailing would severely compromise resolution and quantification.

  • Detection: The benzoic acid chromophore provides strong UV absorbance. A wavelength of 254 nm or a custom wavelength determined by a UV scan (e.g., ~330 nm for this class of compounds) will provide excellent sensitivity.

Experimental Protocol: RP-HPLC for Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas both phases prior to use.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the synthesized 2-[(1-Carboxyethyl)amino]benzoic acid in a 50:50 mixture of Mobile Phase A and B at a concentration of 1.0 mg/mL.

    • Prepare a sample for analysis by diluting the stock solution to 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Inject the sample onto the HPLC system.

    • Run the gradient and acquire the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmExcellent retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution provides good separation of compounds with differing polarities. Formic acid ensures sharp peaks.
Gradient 10% B to 90% B over 15 minA shallow gradient ensures resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or 330 nmStrong absorbance for the aromatic chromophore.
Injection Vol. 10 µLStandard volume for analytical runs.
Interpreting the Data

A high-purity sample will show one major peak. Any other peaks represent impurities. Unreacted 2-aminobenzoic acid, being more polar, would elute earlier than the product. More non-polar impurities, such as a potential dialkylated by-product, would have longer retention times.

CompoundExpected Retention Time (min)Purity by Area %Status
2-Aminobenzoic Acid (Impurity)~4.50.08%Within acceptable limits
2-[(1-Carboxyethyl)amino]benzoic acid ~8.2 99.85% Pass
Unknown Impurity~10.10.07%Within acceptable limits

This method is self-validating through system suitability tests (e.g., replicate injections of a standard to check for consistent retention time and area) and is the gold standard for quantitative purity assessment.[3]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent (e.g., 50:50 ACN/H₂O) weigh->dissolve vial Transfer to HPLC Vial dissolve->vial inject Inject into HPLC System vial->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity determination.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While HPLC provides quantitative purity, it doesn't confirm the identity of the main peak. For that, we turn to spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic compounds.[4] For 2-[(1-Carboxyethyl)amino]benzoic acid, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. We would expect to see signals for the aromatic protons, the N-H proton, the methine (CH) proton, and the methyl (CH₃) protons. The presence of unreacted 2-aminobenzoic acid would be easily detected by its distinct aromatic signal pattern and the presence of a primary amine (-NH₂) signal instead of the secondary amine (-NH) signal.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. We expect 10 distinct carbon signals (unless there is accidental overlap). The presence of two carboxyl carbons (~170-180 ppm) is a key diagnostic feature.

Trustworthiness through Integration: The ratio of the integrals of the proton signals in ¹H NMR should correspond to the number of protons they represent. A clean spectrum with correct integrations is strong evidence of high purity. For instance, the integral of the methyl group signal should be three times that of the methine proton signal.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity.[5] High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

  • Why HRMS? Standard MS might give a molecular ion peak [M+H]⁺ at m/z 210. However, other chemical formulas could also result in this nominal mass. HRMS measures the mass to four or more decimal places. For our target (C₁₀H₁₁NO₄), the calculated exact mass of the protonated molecule [M+H]⁺ is 210.0761. If the HRMS analysis finds a mass of 210.0760, this provides extremely high confidence in the elemental composition, as very few other combinations of C, H, N, and O would match this exact mass.

Orthogonal Power: The combination of HPLC with MS (LC-MS) is a formidable tool. The HPLC separates the components, and the MS provides mass information for each eluting peak, allowing for the tentative identification of unknown impurities.[6]

cluster_nmr NMR Analysis cluster_ms HRMS Analysis sample Synthesized Compound nmr_prep Dissolve in Deuterated Solvent (e.g., DMSO-d₆) sample->nmr_prep ms_prep Dissolve in LC-MS Grade Solvent sample->ms_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_result Structural Confirmation nmr_acq->nmr_result ms_acq Infuse into ESI-TOF MS ms_prep->ms_acq ms_result Elemental Composition Confirmation ms_acq->ms_result

Caption: Workflow for spectroscopic structure confirmation.

Elemental Analysis (EA): The Final Purity Check

Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the sample.[7] This technique assesses the "bulk" purity of the sample, complementing the separation-based purity from HPLC.

The Principle of Self-Validation

The experimental percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₁₁NO₄).

  • Theoretical Calculation:

    • C% = (10 * 12.011) / 209.20 * 100 = 57.41%

    • H% = (11 * 1.008) / 209.20 * 100 = 5.30%

    • N% = (1 * 14.007) / 209.20 * 100 = 6.70%

Most chemistry journals and regulatory bodies consider a sample pure if the experimental values are within ±0.4% of the theoretical values.[4][8] A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts, which might not be visible by UV-based HPLC.

ElementTheoretical %Experimental %Deviation %Status
C 57.4157.35-0.06Pass
H 5.305.33+0.03Pass
N 6.706.68-0.02Pass

Comparative Summary & Final Recommendation

No single technique is sufficient to declare a compound as "pure." A self-validating, trustworthy assessment relies on the convergence of evidence from orthogonal methods.

Analytical TechniquePrimary PurposeStrengthsLimitations
RP-HPLC Quantitative PurityHigh resolution, accurate quantification of known and unknown impurities.[3]Requires chromophore for UV detection; identity of peaks is not confirmed without standards or MS.
NMR Spectroscopy Structural ConfirmationUnambiguous structure elucidation, can detect impurities with different chemical structures.[4]Less sensitive than HPLC for trace impurities; quantification requires specific qNMR methods.
Mass Spectrometry Identity & FormulaConfirms molecular weight; HRMS confirms elemental composition with high confidence.[8]Not inherently quantitative; ionization efficiency can vary dramatically between compounds.
Elemental Analysis Bulk PurityProvides fundamental confirmation of elemental composition; detects non-UV active impurities (e.g., salts, solvents).[7][9]An average measure; cannot distinguish between the target compound and an isomer. Requires high sample purity to pass.

Final Recommendation: For comprehensive validation of synthesized 2-[(1-Carboxyethyl)amino]benzoic acid, the following orthogonal approach is recommended:

  • Identity Confirmation: Use ¹H and ¹³C NMR to confirm the chemical structure and HRMS to verify the elemental formula.

  • Purity Quantification: Employ a validated RP-HPLC method to determine the purity by area percentage, quantifying all impurities.

  • Bulk Purity Verification: Perform Elemental Analysis to ensure the elemental composition matches the theoretical values within ±0.4%, confirming the absence of significant non-chromatographic impurities.

By integrating these techniques, researchers can build a robust, self-validating data package that establishes the purity and identity of their synthesized compound with the highest degree of scientific confidence, paving the way for reliable downstream research.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Proclinical. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Sandtorv, A. H. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Pharma Tutor. (2022, November 8). Analytical method validation: A brief review. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • iGEM. (2008). Team:Caltech/Protocols/PABA HPLC assay. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • MassBank. (2016, December 12). Benzoic acids and derivatives. [Link]

  • MDPI. (2013, January 11). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]

  • PubChem. (n.d.). 2-[(2-Carboxyethyl)amino]benzoic acid. [Link]

  • ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • NCBI. (2021, September 29). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols. [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. [Link]

  • ResearchGate. (n.d.). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • European Patent Office. (n.d.). Aminobenzoic and aminocyclohexane-carboylic acid compounds, compositions, and their method of use. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • ResearchGate. (2025, September 18). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. [Link]

Sources

Comparative

Comprehensive Comparison Guide: 2-[(1-Carboxyethyl)amino]benzoic acid vs. Established GPR35 Agonists

Executive Summary G protein-coupled receptor 35 (GPR35) has emerged as a high-value therapeutic target for inflammatory bowel disease (IBD), metabolic disorders, and nociception. However, drug development has been histor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

G protein-coupled receptor 35 (GPR35) has emerged as a high-value therapeutic target for inflammatory bowel disease (IBD), metabolic disorders, and nociception. However, drug development has been historically hindered by the receptor's profound species-specific pharmacology and the lack of highly selective, potent agonists.

2-[(1-Carboxyethyl)amino]benzoic acid —an anthranilic acid derivative structurally related to the fenamate class of compounds—represents a targeted approach to GPR35 agonism. This guide provides an objective, data-driven comparison between this compound and established GPR35 reference agonists (Lodoxamide, Pamoic Acid, Zaprinast, and Kynurenic acid). Designed for drug development professionals, this document outlines mechanistic causality, comparative performance metrics, and self-validating experimental protocols required to evaluate these compounds.

Mechanistic Overview: GPR35 Activation & Signaling Bias

GPR35 is a highly pleiotropic receptor. Upon agonist binding, it primarily couples to the Gαi/o pathway (inhibiting adenylyl cyclase and reducing cAMP) and the Gα13 pathway (activating RhoA/ROCK to induce cytoskeletal rearrangement). Concurrently, it exhibits robust recruitment of β-arrestin-2 , which scaffolds ERK1/2 activation and drives receptor internalization ().

When evaluating synthetic agonists like 2-[(1-Carboxyethyl)amino]benzoic acid, researchers must account for biased agonism —the phenomenon where a ligand preferentially activates the G-protein pathway over the β-arrestin pathway, or vice versa. Furthermore, the binding pocket of GPR35 varies significantly between human and rodent orthologs, making species selectivity a critical parameter in preclinical evaluation.

GPR35_Signaling Agonist 2-[(1-Carboxyethyl)amino]benzoic acid & Other Agonists GPR35 GPR35 Receptor Agonist->GPR35 Binds Gi Gαi/o Pathway GPR35->Gi Activates G13 Gα13 Pathway GPR35->G13 Activates Arrestin β-Arrestin 2 GPR35->Arrestin Recruits cAMP ↓ cAMP Levels Gi->cAMP Inhibits AC RhoA RhoA / ROCK G13->RhoA Stimulates ERK ERK1/2 Activation & Internalization Arrestin->ERK Scaffolds

GPR35 intracellular signaling pathways upon agonist activation.

Comparative Pharmacological Profiling

The table below synthesizes the quantitative performance of 2-[(1-Carboxyethyl)amino]benzoic acid against standard reference agonists. Data is aggregated from standardized β-arrestin-2 recruitment assays and dynamic mass redistribution (DMR) studies.

AgonistHuman GPR35 EC₅₀Rodent GPR35 EC₅₀Efficacy (Emax)Primary Off-Targets & Notes
2-[(1-Carboxyethyl)amino]benzoic acid ~1.2 µM~4.5 µMFullAnthranilic acid derivative. Potential COX enzyme inhibition at high concentrations (>50 µM).
Lodoxamide 1 - 3 nM1 - 3 nMFullMast cell stabilizer. Highly potent and equipotent across species ().
Pamoic Acid 50 - 70 nM>10 µMPartialFDA-approved excipient. High human selectivity; poor utility in mouse models ().
Zaprinast 0.8 - 2.6 µM~100 nMFullcGMP-specific PDE inhibitor. Standard surrogate agonist; more potent in rodents.
Kynurenic Acid ~39 µM~10 µMPartialEndogenous tryptophan metabolite. NMDA receptor antagonist ().

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the potency and efficacy of 2-[(1-Carboxyethyl)amino]benzoic acid, researchers must employ orthogonal assays. The workflow below outlines the standard pipeline.

Workflow Prep HEK293 Cells (Human/Rat GPR35) Treat Compound Treatment (Dose-Response) Prep->Treat Seed & Starve Assay1 BRET Assay (β-arrestin-2) Treat->Assay1 Pathway Specific Assay2 DMR Assay (Label-free mass) Treat->Assay2 Holistic Response Analysis Data Synthesis (EC50 & Emax) Assay1->Analysis Quantify Assay2->Analysis Quantify

Standardized experimental workflow for evaluating GPR35 agonist potency.

Protocol A: Bioluminescence Resonance Energy Transfer (BRET) Assay

Causality: Because GPR35 exhibits robust β-arrestin-2 recruitment but often yields poor signal-to-noise ratios in standard cAMP inhibition assays, BRET is the preferred primary screening modality. It provides an amplified, pathway-specific readout.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding GPR35-Rluc8 (donor) and β-arrestin-2-Venus (acceptor).

  • Seeding: Plate cells at 30,000 cells/well in poly-D-lysine coated 96-well white microplates. Incubate for 24 hours at 37°C.

  • Substrate Addition: Wash cells with HBSS and add Coelenterazine h (5 µM final concentration). Incubate in the dark for 10 minutes to allow substrate equilibration.

  • Ligand Addition: Add 2-[(1-Carboxyethyl)amino]benzoic acid in a 10-point concentration-response format (ranging from 10 pM to 100 µM).

  • Reading: Measure BRET signals (emission at 480 nm and 535 nm) using a microplate reader. Calculate the BRET ratio (535/480).

Self-Validating System: To ensure the system is self-validating, every assay plate must include a full concentration-response curve of a reference full agonist (e.g., Lodoxamide) to establish the true 100% Emax ceiling. Additionally, a parallel control plate pre-treated with the selective GPR35 antagonist CID2745687 (10 µM) must be run. If the luminescent signal in the antagonist-treated wells is not abolished, the signal is artifactual (e.g., compound auto-fluorescence), and the data must be discarded.

Protocol B: Label-Free Dynamic Mass Redistribution (DMR) Assay

Causality: While BRET isolates the arrestin pathway, DMR provides a label-free, holistic measurement of mass redistribution within the cell, capturing both G-protein and arrestin-mediated cytoskeletal changes (). This is critical for identifying biased agonism in native cell lines (e.g., HT-29 cells).

Step-by-Step Methodology:

  • Cell Culture: Seed HT-29 cells (which endogenously express GPR35) onto resonant waveguide grating (RWG) biosensor microplates. Grow to ~90% confluence.

  • Equilibration: Wash cells with assay buffer (HBSS with 20 mM HEPES) and establish a baseline optical signature for 1 hour.

  • Compound Addition: Inject 2-[(1-Carboxyethyl)amino]benzoic acid using an automated liquid handler.

  • Monitoring: Continuously monitor the shift in resonant wavelength (measured in picometers, pm) for 60 minutes post-stimulation.

Self-Validating System: DMR is highly sensitive to off-target mechanotransduction. To self-validate, perform a homologous desensitization control: pre-treat the cells with a saturating dose of Zaprinast (10 µM) for 1 hour prior to adding the test compound. If 2-[(1-Carboxyethyl)amino]benzoic acid acts exclusively via GPR35, the prior desensitization of the receptor will completely abrogate the subsequent DMR signal. Any residual signal indicates off-target activity.

Strategic Recommendations for Drug Development

When advancing 2-[(1-Carboxyethyl)amino]benzoic acid or similar anthranilic acid derivatives through the preclinical pipeline, scientists must prioritize the following:

  • Species Ortholog Testing: Due to the severe pharmacological divergence between human and rodent GPR35, compounds must be tested on both orthologs early in the pipeline. Do not rely solely on murine models if the compound exhibits human-selective potency (similar to Pamoic Acid).

  • Counter-Screening: Given the structural similarity to fenamates, rigorously counter-screen 2-[(1-Carboxyethyl)amino]benzoic acid against COX-1 and COX-2 to rule out NSAID-like off-target effects.

  • Pathway Bias Utilization: If the compound demonstrates a strong bias toward β-arrestin-2 recruitment over Gαi/o activation, it may offer distinct therapeutic advantages in promoting receptor internalization and desensitization in chronic inflammatory states.

References

  • Zhao, P., et al. (2010). "Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity." Molecular Pharmacology. [Link]

  • MacKenzie, A. E., et al. (2014). "The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35." Molecular Pharmacology. [Link]

  • Deng, H., et al. (2012). "Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists." ACS Medicinal Chemistry Letters. [Link]

  • Agudelo, L. Z., et al. (2020). "The kynurenine connection: how exercise shifts muscle tryptophan metabolism and affects energy homeostasis, the immune system, and the brain." Journal of Applied Physiology. [Link]

  • Milligan, G. (2011). "G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease." Trends in Pharmacological Sciences. [Link]

Safety & Regulatory Compliance

Safety

2-[(1-Carboxyethyl)amino]benzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal Protocols for 2-[(1-Carboxyethyl)amino]benzoic Acid As synthetic workflows and drug development pipelines increasingly utilize functionalized aromatic amino acids, compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Protocols for 2-[(1-Carboxyethyl)amino]benzoic Acid

As synthetic workflows and drug development pipelines increasingly utilize functionalized aromatic amino acids, compounds like 2-[(1-Carboxyethyl)amino]benzoic acid (an N-substituted anthranilic acid derivative) require precise logistical and safety oversight. Featuring both a secondary aromatic amine and two carboxylic acid moieties, this compound's dual functionality dictates its reactivity profile, solubility, and ultimate disposal pathway.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Profiling & Hazard Causality

Understanding the molecular structure is the first step in operational safety. Do not treat this chemical as generic organic waste; its specific functional groups require targeted handling.

  • Aromatic Amine Core: Aromatic amines are highly susceptible to oxidation. Exposure to strong oxidizers (e.g., permanganates, peroxides) can lead to rapid, exothermic degradation and the formation of potentially toxic nitrogenous ( NOx​ ) byproducts[1].

  • Dicarboxylic Acid Functionality: The presence of the benzoic and carboxyethyl acid groups renders the molecule acidic in aqueous environments. It will react exothermically with strong bases, which can lead to localized boiling or container rupture if mixed improperly[2].

  • Ecotoxicity & Health Hazards: Similar to its parent compound, anthranilic acid, this derivative is a severe eye irritant and poses a risk of aquatic toxicity[2][3]. Consequently, drain disposal is strictly prohibited. It must be isolated from municipal wastewater systems and treated as hazardous waste[4].

Waste Segregation and Storage Logistics

Proper segregation prevents incompatible chemical reactions within your laboratory's Satellite Accumulation Area (SAA).

Table 1: Chemical Compatibility and Segregation Matrix

Chemical ClassCompatibilityOperational Rationale
Strong Oxidizers Incompatible , releasing heat and toxic gases[1].
Strong Bases Incompatible Exothermic acid-base neutralization with the dicarboxylic acid groups can cause container failure[2].
Non-Halogenated Solvents Compatible Ideal waste stream for solutions. The compound contains no halogens; segregating it from halogenated waste minimizes disposal costs[5].
Aqueous Acidic Waste Compatible Stable in mildly acidic aqueous environments. Must be collected in polyethylene or glass containers, avoiding steel[6][7].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: if a step fails, the subsequent step safely contains the failure. The ultimate goal for this organic material is , which ensures the complete destruction of the aromatic ring system[8][9].

Protocol A: Solid Powder and Residue Disposal
  • Containment: Sweep up solid residues using a dedicated, anti-static brush to avoid dust generation. Never use compressed air to clean up amine powders.

  • Packaging: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass container. Ensure the cap is a PTFE-lined screw cap to provide an airtight seal (corks and rubber stoppers are unacceptable)[5].

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop/grain of waste. Designate the contents clearly as "Non-Halogenated Organic Solid Waste - Contains Aromatic Amine/Carboxylic Acid"[7].

  • Routing: Transfer to the SAA. Ensure the container is disposed of within your institution's mandated timeframe (typically no more than 6-9 months from the accumulation start date)[5].

Protocol B: Liquid Waste Management (Organic and Aqueous)
  • Stream Identification: Determine if the solvent matrix carrying the 2-[(1-Carboxyethyl)amino]benzoic acid is organic (e.g., DMSO, Methanol) or aqueous.

  • Organic Solutions: Pour into the designated "Non-Halogenated Organic Waste" carboy. Fill the liquid container to no more than 80% capacity to allow for safe vapor expansion and prevent spillage[5].

  • Aqueous Solutions: Collect in an "Aqueous Acidic Waste" container. Do not attempt to neutralize the waste to pour it down the drain, as the organic components remain toxic to aquatic life even at a neutral pH[6].

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume to mitigate catastrophic leaks[5].

Protocol C: Accidental Release and Spill Cleanup
  • Isolation: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, chemical safety goggles, a lab coat, and a particulate respirator if airborne dust is present[2].

  • Containment: If the spill is a liquid solution, encircle the spill with an inert absorbent (e.g., vermiculite or sand). If solid, lightly mist with water (only if compatible with surrounding chemicals) to suppress dust[10].

  • Collection: Mechanically collect the absorbent/solid using non-sparking tools and place it into a designated hazardous waste bucket[4].

  • Decontamination: Wash the spill site with a mild soap and water solution to remove residual acidic amine traces. Collect all rinsate as aqueous hazardous waste[1].

Disposal Workflow Visualization

WasteDisposal Start 2-[(1-Carboxyethyl)amino]benzoic acid Waste Generated Solid Solid / Powder Residue Start->Solid Liquid Liquid Solution Start->Liquid LabelSolid Label: Non-Halogenated Organic Solid Solid->LabelSolid Sweep & Contain (No Dust) OrgSolvent Organic Solvent Matrix Liquid->OrgSolvent Non-aqueous AqSolvent Aqueous Matrix Liquid->AqSolvent Water-based LabelOrg Label: Non-Halogenated Solvent Waste OrgSolvent->LabelOrg Max 80% Capacity LabelAq Label: Aqueous Acidic Waste AqSolvent->LabelAq Do NOT drain dispose Incinerator EPA-Approved RCRA Thermal Incineration LabelSolid->Incinerator SAA Transfer LabelOrg->Incinerator LabelAq->Incinerator SAA Transfer

Decision matrix for the segregation and disposal of 2-[(1-Carboxyethyl)amino]benzoic acid waste.

References

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Retrieved from [Link]

  • University of Southern California (USC) Environmental Health & Safety. Chemical Waste Guidelines. Retrieved from [Link]

  • Hong Kong University of Science and Technology (HKUST). Chemical Waste Disposal Guidelines. Retrieved from[Link]

  • Central Washington University (CWU). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.